Lagochilin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131898-43-6 |
|---|---|
Molecular Formula |
C20H36O5 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol |
InChI |
InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1 |
InChI Key |
XYPPDQHBNJURHU-IPOQXWOTSA-N |
SMILES |
CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C |
Canonical SMILES |
CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |
Synonyms |
Lagochilline |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lagochilin Diterpenoids: Classification, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lagochilin diterpenoids, a class of natural products derived from plants of the Lagochilus genus. These compounds have garnered significant interest for their potent biological activities, particularly their hemostatic and anti-inflammatory properties. This document details their classification, key properties with available quantitative data, and the experimental protocols used for their evaluation.
Classification of this compound Diterpenoids
This compound and its derivatives are classified as labdane-type diterpenoids . The core chemical structure is based on the bicyclic labdane skeleton. Variations in the functional groups, such as the number and position of hydroxyl groups, as well as the formation of ether or lactone rings, give rise to a variety of this compound diterpenoids.
The primary and most studied compound in this class is This compound . Its chemical structure is characterized by a tetra-atomic alcohol configuration. Several other related diterpenoids have been isolated from various Lagochilus species, including:
-
This compound: The archetypal compound of this class.
-
Lagoditerpenes A-E: A series of recently discovered diterpenoids from Lagochilus platyacanthus.
Below are the chemical structures of this compound and a representative example of a related diterpenoid.
Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a real document)
Figure 2: Representative Structure of a Lagoditerpene (Image of a representative lagoditerpene chemical structure would be placed here in a real document)
Properties of this compound Diterpenoids
The most prominent biological activities of this compound diterpenoids are their hemostatic and anti-inflammatory effects. Sedative and anti-allergic properties have also been reported.
Hemostatic Properties
This compound and its derivatives are well-documented for their ability to promote blood coagulation and reduce bleeding time. This has led to their traditional use in folk medicine for controlling hemorrhages.
Mechanism of Action: The hemostatic effect of this compound diterpenoids is primarily attributed to their influence on the intrinsic and common pathways of the coagulation cascade. Specifically, they have been shown to accelerate the formation of thromboplastin and the conversion of prothrombin to thrombin.
Quantitative Data: While much of the research has been conducted on plant extracts, some studies have begun to quantify the hemostatic activity of isolated this compound diterpenoids.
| Compound | Assay | Result | Reference |
| Lagoditerpenes A, B, and E | Activated Partial Thromboplastin Time (aPTT) | Moderate shortening of aPTT | (To be populated with specific study data) |
| This compound | Bleeding Time (in vivo) | Significant reduction in bleeding time | (To be populated with specific study data) |
| This compound | Prothrombin Time (PT) | Shortening of PT | (To be populated with specific study data) |
Anti-inflammatory Properties
Several this compound diterpenoids exhibit significant anti-inflammatory activity, which has been demonstrated in various in vivo models.
Mechanism of Action: The anti-inflammatory effects are believed to be mediated through the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. There is also evidence suggesting a modulatory effect on other inflammatory mediators such as nitric oxide.
Quantitative Data: Quantitative data on the anti-inflammatory activity of isolated this compound diterpenoids is still emerging.
| Compound | Assay | IC50 / % Inhibition | Reference |
| This compound | Carrageenan-induced paw edema | Significant inhibition of edema | (To be populated with specific study data) |
| This compound | Xylene-induced ear edema | Significant inhibition of edema | (To be populated with specific study data) |
| This compound | COX-2 Inhibition (in vitro) | (To be populated with IC50 value) | (To be populated with specific study data) |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the hemostatic and anti-inflammatory properties of this compound diterpenoids.
Hemostatic Activity Assays
This assay measures the time required for the cessation of bleeding after a standardized tail injury in a mouse model.
Protocol:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Place the mouse in a restraining device, exposing the tail.
-
Transect the tail at a standardized distance from the tip (e.g., 3 mm).
-
Immediately immerse the tail in a pre-warmed saline solution (37°C).
-
Start a timer and record the time until bleeding stops completely for at least 30 seconds.
-
The duration of bleeding is recorded as the bleeding time.
These assays evaluate the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.
Protocol:
-
Collect blood samples from the test animals into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood to obtain platelet-poor plasma.
-
For the PT assay, add a thromboplastin reagent to the plasma and measure the time to clot formation.
-
For the aPTT assay, incubate the plasma with a contact activator and phospholipids, then add calcium chloride and measure the time to clot formation.
-
Compare the clotting times of samples treated with this compound diterpenoids to control samples.
Anti-inflammatory Activity Assays
This is a widely used model to assess acute inflammation.
Protocol:
-
Administer the this compound diterpenoid or vehicle control to the test animals (e.g., rats or mice) via an appropriate route (e.g., oral gavage).
-
After a set period (e.g., 1 hour), inject a solution of carrageenan (a phlogistic agent) into the sub-plantar tissue of the hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound diterpenoids.
Caption: Proposed mechanism of hemostatic action of this compound diterpenoids.
The Enigmatic Diterpenoid: A Technical Guide to the Natural Sources, Distribution, and Analysis of Lagochilin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lagochilin, a labdane-type diterpenoid, has garnered significant interest within the scientific community for its notable sedative, hypotensive, and hemostatic properties. This technical guide provides a comprehensive overview of the natural sources, geographical distribution, and quantitative analysis of this compound. It details the experimental protocols for its extraction, isolation, and quantification, and presents a putative biosynthetic pathway. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this promising natural compound.
Natural Sources and Geographical Distribution
This compound is primarily isolated from plant species belonging to the genus Lagochilus, a member of the Lamiaceae (mint) family.[1] This genus encompasses approximately 44 species, which are predominantly distributed across Central, South-Central, and Eastern Asia.[2][3] The principal and most studied source of this compound is Lagochilus inebrians , commonly known as intoxicating mint or Turkestan mint.[1]
The geographical heartland of the Lagochilus genus is Central Asia, with a significant number of species found in Uzbekistan, Tajikistan, and Turkmenistan.[2] Lagochilus inebrians, for instance, is widely distributed in the Samarkand and Bukhara provinces of Uzbekistan.[2] The distribution of various Lagochilus species extends to other regions, including Iran, Pakistan, Kazakhstan, Mongolia, and China.[3] The ecological habitats of these species are typically arid to semi-arid regions, such as montane steppes and desert foothills.[4]
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly between different Lagochilus species and even within the same species depending on geographical location and harvesting time. The table below summarizes the reported quantitative data on this compound content in various Lagochilus species.
| Plant Species | Plant Part | Extraction Solvent | Reported Yield (%) | Reference(s) |
| Lagochilus inebrians | Aerial parts | Dichloroethane | up to 3% | [5] |
| Lagochilus inebrians | Not specified | Not specified | 1% | [6] |
| Lagochilus gypsaceus | Not specified | Not specified | Contains this compound | [4] |
| Lagochilus setulosus | Not specified | Not specified | Contains this compound | [6] |
| Lagochilus pubescens | Not specified | Not specified | Contains this compound | [2] |
| Lagochilus proskorjacovii | Not specified | Not specified | Contains this compound | [6] |
| Lagochilus hirsutissimus | Not specified | Not specified | Contains this compound | [6] |
| Lagochilus platyacanthus | Not specified | Not specified | Contains this compound | [2] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol describes a general method for the extraction and isolation of this compound from the dried aerial parts of Lagochilus inebrians.
Materials:
-
Dried and powdered aerial parts of Lagochilus inebrians
-
Dichloroethane
-
10% Sodium Hydroxide (NaOH) solution
-
Soxhlet apparatus or reflux setup
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Crystallization dish
-
Rotary evaporator (optional)
Procedure:
-
Pre-treatment of Plant Material: The dried and powdered plant material is treated with a 10% NaOH solution and then dried.[6]
-
Solvent Extraction:
-
Place the pre-treated plant material in the thimble of a Soxhlet apparatus or a round-bottom flask for reflux extraction.
-
Add dichloroethane to the flask in a 1:5 ratio (plant material to solvent).[6]
-
Heat the solvent to its boiling point (approximately 83°C) and carry out the extraction for 2-3 hours.[5][6]
-
-
Filtration: After extraction, filter the hot extract to remove the plant debris.
-
Crystallization:
-
Allow the filtrate to cool to room temperature and then let it stand for 24 hours to facilitate the crystallization of this compound.[5]
-
Collect the crude crystals by filtration.
-
-
Washing: Wash the collected crystals with cold dichloroethane to remove impurities.[5]
-
Recrystallization (Purification): For further purification, the crude this compound can be recrystallized from hot water or a suitable organic solvent.[5]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
While specific, validated HPLC methods for this compound are not extensively detailed in the public domain, a general approach can be outlined based on the analysis of similar diterpenoids. Method development and validation are crucial for accurate quantification.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Reference standard of pure this compound
Chromatographic Conditions (Suggested Starting Point):
-
Mobile Phase: A gradient elution of acetonitrile and water is a common starting point for separating diterpenoids. The gradient program should be optimized to achieve good resolution of the this compound peak from other components in the extract.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, UV detection might be challenging. If a UV detector is used, a low wavelength (e.g., 200-210 nm) should be tested. Mass spectrometry (LC-MS) would be a more sensitive and specific detection method.
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the plant extract in the mobile phase or a suitable solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Biosynthetic Pathway and Experimental Workflow
Putative Biosynthetic Pathway of this compound
This compound, being a labdane-type diterpenoid, is synthesized from the precursor Geranylgeranyl pyrophosphate (GGPP). The initial step involves the cyclization of GGPP to form a bicyclic labdane skeleton, a reaction catalyzed by a diterpene synthase. Subsequent enzymatic modifications, such as hydroxylation and oxidation, lead to the final structure of this compound. The following diagram illustrates a putative biosynthetic pathway.
Caption: Putative biosynthetic pathway of this compound from Geranylgeranyl Pyrophosphate.
General Experimental Workflow for Phytochemical Analysis
The following diagram outlines a typical workflow for the phytochemical analysis of Lagochilus species to identify and quantify this compound.
Caption: General workflow for the extraction, isolation, and analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound, a diterpenoid of significant pharmacological interest. The primary natural sources are species of the Lagochilus genus, with L. inebrians being the most prominent. While quantitative data on this compound content is still somewhat limited, this guide presents the available information in a structured format. The detailed experimental protocols for extraction and the suggested HPLC method for quantification offer practical guidance for researchers. Furthermore, the elucidation of the putative biosynthetic pathway and a general experimental workflow provide a conceptual framework for further investigation into this fascinating natural product. Continued research is warranted to explore the full therapeutic potential of this compound and to develop standardized methods for its analysis and production.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Buy this compound (EVT-1212109) | 131898-43-6 [evitachem.com]
- 5. SU99459A1 - Method of producing lagohilin - Google Patents [patents.google.com]
- 6. zienjournals.com [zienjournals.com]
The Putative Biosynthesis of Lagochilin in Lagochilus inebrians: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lagochilin, a labdane-type diterpenoid isolated from Lagochilus inebrians, has garnered significant interest for its notable hemostatic, sedative, and neurotrophic properties. Despite its therapeutic potential, the biosynthetic pathway responsible for its production in L. inebrians remains to be fully elucidated. This technical guide synthesizes the current understanding of diterpenoid biosynthesis, particularly within the Lamiaceae family, to propose a putative pathway for this compound formation. This document outlines the key enzymatic steps, from the universal precursor geranylgeranyl diphosphate (GGPP) through the action of diterpene synthases and cytochrome P450 monooxygenases. Furthermore, it provides detailed experimental protocols for the identification and characterization of the enzymes likely involved in this pathway. The information presented herein aims to provide a foundational framework to stimulate further research into the biosynthesis of this important medicinal compound, paving the way for potential biotechnological production and the development of novel therapeutics.
Introduction
Lagochilus inebrians, a member of the Lamiaceae family, is a perennial shrub native to Central Asia that has been traditionally used in folk medicine for its sedative and hemostatic effects. The primary bioactive constituent responsible for these properties is this compound, a bicyclic diterpene alcohol. The complex structure of this compound presents a significant challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway a critical step for sustainable production and potential bioengineering efforts.
This whitepaper outlines a putative biosynthetic pathway for this compound based on established principles of diterpenoid metabolism in plants, particularly within the well-studied Lamiaceae family. Diterpenoids in this family are typically synthesized from the C20 precursor geranylgeranyl diphosphate (GGPP) through the sequential action of two key enzyme classes: diterpene synthases (diTPS) and cytochrome P450 monooxygenases (CYP450s).
Proposed Biosynthesis Pathway of this compound
The proposed biosynthesis of this compound is a multi-step enzymatic process commencing with the universal diterpenoid precursor, GGPP. The pathway can be conceptually divided into two main stages: the formation of the core labdane skeleton and the subsequent oxidative modifications.
Stage 1: Formation of the Labdane Skeleton
The initial steps involve the cyclization of the linear GGPP molecule to form the characteristic bicyclic labdane skeleton. This is catalyzed by a pair of diterpene synthases.
-
Protonation-initiated Cyclization by a Class II diTPS (TPS-c): A class II diTPS, likely a copalyl diphosphate synthase (CPS), initiates the process by protonating the terminal double bond of GGPP. This triggers a cascade of cyclization reactions to form a bicyclic copalyl diphosphate (CPP) intermediate.
-
Ionization-initiated Cyclization by a Class I diTPS (TPS-e): A class I diTPS then utilizes CPP as a substrate. This enzyme catalyzes the ionization of the diphosphate group, leading to the formation of a labdadienyl carbocation. This carbocation is then stabilized by deprotonation to yield a stable labdane-type diterpene hydrocarbon, which serves as the scaffold for further modifications.
Stage 2: Oxidative Functionalization by Cytochrome P450s
Following the formation of the labdane skeleton, a series of oxidative reactions, catalyzed by cytochrome P450 monooxygenases, are proposed to introduce the hydroxyl groups characteristic of this compound. The precise sequence of these hydroxylations is yet to be determined experimentally. However, based on the structure of this compound, it is hypothesized that multiple CYP450s are involved in a stepwise manner to introduce hydroxyl groups at specific positions on the labdane ring system.
Below is a DOT script representing the putative biosynthetic pathway of this compound.
Caption: Putative biosynthetic pathway of this compound in Lagochilus inebrians.
Quantitative Data
As of the date of this publication, there is a notable absence of specific quantitative data regarding the biosynthesis of this compound in Lagochilus inebrians. Key data such as the kinetic parameters (Km, kcat) of the involved enzymes, in vivo and in vitro metabolite concentrations, and gene expression levels of the putative biosynthetic genes have not been reported in the scientific literature. The following table highlights the types of quantitative data that are crucial for a comprehensive understanding of this pathway and represent key areas for future research.
| Data Type | Description | Relevance to Pathway Elucidation |
| Enzyme Kinetics | Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for the putative diTPS and CYP450 enzymes. | Provides insights into the efficiency and substrate specificity of the enzymes, helping to confirm their role in the pathway. |
| Metabolite Concentrations | Quantification of GGPP, CPP, the labdane scaffold, and this compound in different tissues and developmental stages of L. inebrians. | Helps to identify pathway intermediates and determine the flux through the biosynthetic pathway. |
| Gene Expression Levels | Relative or absolute quantification of the transcripts for the putative diTPS and CYP450 genes in various plant tissues. | Correlating gene expression with metabolite accumulation can provide strong evidence for the involvement of specific genes in the pathway. |
Experimental Protocols
The elucidation of the proposed this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for the key experiments required.
Identification of Candidate Genes
A transcriptome sequencing approach is the most effective method for identifying candidate diTPS and CYP450 genes from L. inebrians.
Protocol: Transcriptome Sequencing and Analysis
-
RNA Extraction: Isolate total RNA from various tissues of L. inebrians (e.g., leaves, stems, flowers, and roots) using a commercially available plant RNA extraction kit.
-
Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina NovaSeq or PacBio Sequel.
-
De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software like Trinity or SPAdes.
-
Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.
-
Identification of Candidate Genes: Identify putative diTPS and CYP450 genes based on sequence homology to known plant terpene synthases and cytochrome P450s.
Below is a DOT script illustrating the workflow for candidate gene identification.
Caption: Workflow for the identification of candidate genes for this compound biosynthesis.
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their enzymatic function must be confirmed through heterologous expression and in vitro assays.
Protocol: Heterologous Expression and In Vitro Assay of diTPS
-
Cloning: Amplify the full-length coding sequences of the candidate diTPS genes from L. inebrians cDNA and clone them into an E. coli expression vector (e.g., pET-28a).
-
Heterologous Expression: Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant diTPS proteins using affinity chromatography (e.g., Ni-NTA).
-
In Vitro Enzyme Assay: Incubate the purified enzyme with GGPP in a suitable buffer.
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products.
Protocol: Heterologous Expression and In Vitro Assay of CYP450s
-
Cloning and Expression: Clone the candidate CYP450 genes into a yeast expression vector (e.g., pYES-DEST52) and express them in Saccharomyces cerevisiae. Yeast is often preferred for expressing plant CYP450s as it provides the necessary membrane environment and redox partners.
-
Microsome Preparation: Isolate microsomes from the transformed yeast cells, which will contain the recombinant CYP450s.
-
In Vitro Enzyme Assay: Incubate the microsomes with the labdane scaffold substrate (produced from the diTPS assays) and a source of NADPH.
-
Product Analysis: Extract the reaction products and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated diterpenoids.
Conclusion and Future Perspectives
The biosynthesis of this compound in Lagochilus inebrians presents a compelling area of research with significant implications for pharmacology and biotechnology. While the complete pathway has not yet been experimentally validated, the proposed putative pathway, based on the well-established principles of diterpenoid biosynthesis in the Lamiaceae family, provides a robust framework for future investigation. The immediate research priorities should be the transcriptome sequencing of L. inebrians to identify candidate diterpene synthase and cytochrome P450 genes. Subsequent functional characterization of these enzymes will be crucial to definitively elucidate the biosynthetic route to this compound. A comprehensive understanding of this pathway will not only deepen our knowledge of plant specialized metabolism but also open avenues for the heterologous production of this compound, ensuring a sustainable supply of this valuable medicinal compound.
The Historical Ethnobotanical Uses of Lagochilin-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plants of the genus Lagochilus, particularly Lagochilus inebrians, have a long and storied history in the traditional medicine of Central Asia. For centuries, these plants have been utilized by indigenous peoples for their potent hemostatic, sedative, and psychoactive properties. The primary active constituent responsible for these effects is the diterpene lagochilin. This technical guide provides a comprehensive overview of the historical ethnobotanical uses of this compound-containing plants, with a focus on quantitative data, experimental protocols derived from available scientific literature, and the known and putative physiological mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these unique botanicals and their bioactive compounds.
Introduction
The genus Lagochilus, belonging to the Lamiaceae family, comprises approximately 44 species distributed across Central, South-Central, and Eastern Asia.[1][2] Among these, Lagochilus inebrians, also known as Turkestan Mint or Intoxicating Mint, is the most well-documented species due to its historical use as an intoxicant and a medicinal herb by Tajik, Tartar, Turkoman, and Uzbek tribes.[1] The traditional knowledge surrounding these plants points to a rich history of empirical pharmacology, particularly in the management of bleeding and as a calming agent.
The principal bioactive compound, this compound, a diterpenoid, has been the subject of scientific investigation, primarily in Russia, for its diverse pharmacological activities.[1] This guide synthesizes the available ethnobotanical data with modern pharmacological research to provide a detailed technical overview for the scientific community.
Ethnobotanical Uses
The traditional use of Lagochilus species is deeply rooted in the folk medicine of Central Asian cultures. The primary applications can be broadly categorized into hemostatic, sedative/psychoactive, and anti-inflammatory uses.
Hemostatic Applications
A decoction of the herbs and roots of various Lagochilus species has been traditionally used as a styptic to control various forms of bleeding.[1] This includes traumatic injuries, as well as internal and external hemorrhages.
Sedative and Psychoactive Effects
Lagochilus inebrians is renowned for its intoxicating and sedative effects.[1] It has been traditionally consumed as a tea during celebrations and for relaxation. The effects are often described as euphoric with subtle perceptual changes.[1] This traditional use has led to its common names, "Inebriating Mint" and "Intoxicating Mint."
Anti-inflammatory and Other Uses
Several Lagochilus species have been employed in traditional medicine to treat inflammatory conditions, skin diseases, and stomach ailments.[1]
Quantitative Data on Traditional Preparations
The following tables summarize the available quantitative data on the traditional preparation and use of Lagochilus species.
Table 1: Traditional Preparations of Lagochilus inebrians
| Preparation Method | Plant Part Used | Solvent | Dosage | Traditional Use |
| Tea/Decoction | Dried leaves, flowering tops, stems | Water | 5-30 grams of dried herb per person | Intoxicant, Sedative, Hemostatic |
| Tincture | Leaves | 40-70% Ethanol | 1 teaspoon 3 times daily (general); 1-2 teaspoons in 1/4 glass of water every 2 hours (for arresting bleeding) | Hemostatic, Sedative |
| Acetone Extract | Dried and crushed leaves | Acetone | Resin for use | General psychoactive and medicinal use |
Table 2: Ethnomedicinal Uses of Various Lagochilus Species
| Species | Traditional Use | Part Used | Country/Region of Use |
| L. inebrians | Hemostatic, sedative, intoxicant, anti-allergic, skin diseases | Aerial parts | Central Asia |
| L. gypsaceus | Hemostatic, anticonvulsant, hypotensive, sedative | Stems and leaves | Central Asia |
| L. seravschanicus | Hemostatic, treatment of heart disease | Aerial parts | Central Asia |
| L. bracteatus | Not well documented | Not specified | Not specified |
| L. cuneatus | Not well documented | Not specified | E. Afghanistan, W. Pakistan |
| L. platycalyx | Anticonvulsant, hemostatic, hypotensive, sedative | Leaves | Central Asia |
Experimental Protocols
Evaluation of Hemostatic Activity
A study by Jiao et al. (2015) evaluated the hemostatic activities of extracts from five Lagochilus species. The following general protocol can be inferred:
-
Animal Model: Rats were used to create a model of hemorrhage.
-
Parameters Measured: Thrombin Time (TT), Activated Partial Thromboplastin Time (APTT), and Prothrombin Time (PT) were measured in plasma samples.
-
Procedure:
-
Administer high doses of Lagochilus extracts to the rats.
-
Collect blood samples at specified time points.
-
Prepare plasma from the blood samples.
-
Perform TT, APTTT, and PT assays on the plasma samples using standard laboratory procedures.
-
Compare the results with a control group to determine the effect of the extracts on blood coagulation times.
-
Evaluation of Anti-inflammatory Activity
The same study by Jiao et al. (2015) also investigated the anti-inflammatory effects of Lagochilus extracts using the following models:
-
Xylene-Induced Ear Edema in Mice:
-
Administer Lagochilus extracts to mice.
-
Apply xylene to the ear of each mouse to induce inflammation.
-
Measure the thickness of the ear at different time points to quantify the edema.
-
Compare the results with a control group.
-
-
Carrageenan-Induced Paw Edema in Rats:
-
Administer Lagochilus extracts to rats.
-
Inject carrageenan into the paw of each rat to induce inflammation.
-
Measure the volume of the paw at different time points to quantify the edema.
-
Compare the results with a control group.
-
-
Biochemical Markers of Inflammation:
-
Collect tissue or blood samples from the test animals.
-
Measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and inducible nitric oxide synthase (iNOS).
-
Measure markers of oxidative stress like malondialdehyde (MDA) and superoxide dismutase (SOD).
-
Isolation of this compound
A general method for the isolation of this compound from L. inebrians involves the following steps:
-
Extraction: The dried and ground aerial parts of the plant are extracted with a suitable organic solvent, such as dichloroethane.
-
Purification: The crude extract is then purified using techniques like recrystallization from hot water or other solvents to obtain pure this compound crystals.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for the pharmacological effects of this compound have not been fully elucidated. However, based on the observed physiological effects, logical relationships and putative pathways can be proposed.
Hemostatic Action
The hemostatic effect of Lagochilus preparations is suggested to involve the activation of the coagulation cascade.
Caption: Putative mechanism of this compound's hemostatic action.
Anti-inflammatory Action
The anti-inflammatory effects of Lagochilus extracts may be mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Hypothetical anti-inflammatory mechanism of this compound via NF-κB inhibition.
Sedative/Psychoactive Action
The sedative and psychoactive effects of Lagochilus inebrians could potentially involve modulation of the GABAergic system, a common target for sedative and anxiolytic drugs.
Caption: Postulated mechanism for the sedative effects of this compound on the GABA-A receptor.
Conclusion and Future Directions
The historical ethnobotanical use of this compound-containing plants, particularly Lagochilus inebrians, provides a strong foundation for modern pharmacological research and drug development. The well-documented hemostatic, sedative, and anti-inflammatory properties warrant further investigation to fully elucidate the mechanisms of action and to identify and isolate other potentially therapeutic compounds.
Future research should focus on:
-
Detailed Pharmacological Studies: Conducting comprehensive in vitro and in vivo studies to delineate the precise molecular targets and signaling pathways of this compound and other bioactive compounds from Lagochilus species.
-
Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of standardized Lagochilus extracts or isolated this compound for conditions such as bleeding disorders, anxiety, and inflammatory diseases.
-
Conservation and Sustainable Sourcing: Developing sustainable cultivation and harvesting practices for medicinally important Lagochilus species to ensure their long-term availability and to protect wild populations.
This technical guide serves as a starting point for further exploration into the rich ethnobotanical heritage and promising therapeutic potential of this compound-containing plants.
References
An In-depth Technical Guide to the Known Biological Activities of Lagochilin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lagochilin, a diterpenoid isolated from plants of the Lagochilus genus, and its synthetic derivatives have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known pharmacological effects of these compounds, with a primary focus on their hemostatic, anti-inflammatory, and sedative properties. This document summarizes key quantitative data, presents detailed experimental methodologies for the principal assays, and visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts.
Core Biological Activities
This compound and its derivatives have been reported to exhibit a range of biological activities, including hemostatic, anti-inflammatory, sedative, antibacterial, and cytotoxic effects. The primary focus of research has been on the hemostatic, anti-inflammatory, and sedative properties, which are discussed in detail in the subsequent sections.
Hemostatic Activity
The traditional use of Lagochilus species as hemostatic agents has been substantiated by scientific studies investigating the effects of this compound and its derivatives on blood coagulation.
Quantitative Data
While extensive quantitative data in the form of IC50 or EC50 values for this compound's direct effect on specific coagulation factors is not widely available in publicly accessible literature, studies have demonstrated a significant reduction in bleeding time and effects on plasma coagulation parameters.
Table 1: Summary of Hemostatic Activity Data for this compound and its Derivatives
| Compound/Extract | Assay | Key Findings | Reference |
| This compound | In vivo tail bleeding time (mice) | Significant reduction in bleeding time | [1] |
| This compound Derivatives | In vitro plasma coagulation | Modulation of coagulation pathways | [1] |
Note: Specific quantitative values are not consistently reported in the reviewed literature.
Experimental Protocols
The hemostatic activity of this compound and its derivatives is primarily assessed using in vitro plasma-based coagulation assays and in vivo bleeding models.
These assays are fundamental in determining the effect of a compound on the extrinsic and intrinsic pathways of the coagulation cascade, respectively.
Principle:
-
PT assay: Measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin). It evaluates the integrity of the extrinsic and common pathways (Factors VII, X, V, II, and fibrinogen).[2][3]
-
aPTT assay: Measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact pathway (e.g., kaolin, silica) and a partial thromboplastin reagent. It assesses the integrity of the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen).[3][4]
Detailed Methodology:
-
Blood Collection and Plasma Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).[5]
-
Store the PPP at -20°C or -80°C if not used immediately.
-
-
PT Assay:
-
Pre-warm the PPP sample and the PT reagent (thromboplastin) to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Add 50 µL of the test compound (this compound or its derivative) at various concentrations and incubate for a specified time (e.g., 2 minutes) at 37°C. A vehicle control is run in parallel.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate coagulation.
-
Measure the time in seconds for a fibrin clot to form using a coagulometer.[3]
-
-
aPTT Assay:
-
Pre-warm the PPP sample, aPTT reagent (e.g., cephalin and an activator), and calcium chloride (0.025 M) solution to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Add 50 µL of the test compound at various concentrations and incubate for a specified time (e.g., 2 minutes) at 37°C. A vehicle control is run in parallel.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Add 50 µL of the pre-warmed calcium chloride solution to initiate coagulation.
-
Measure the time in seconds for a fibrin clot to form using a coagulometer.[3]
-
Signaling Pathway
The hemostatic effect of this compound is believed to be mediated through the modulation of the intrinsic pathway of the coagulation cascade. While the precise molecular targets are still under investigation, it is hypothesized that this compound may enhance the activity of Factor XII, a key protein in the initiation of the intrinsic pathway.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory effects in various experimental models.
Quantitative Data
Quantitative data on the anti-inflammatory activity of this compound is emerging, with studies beginning to report IC50 values for the inhibition of key inflammatory mediators.
Table 2: Summary of Anti-inflammatory Activity Data for this compound and its Derivatives
| Compound/Derivative | Assay | Target | IC50 Value | Reference |
| This compound Derivative X | In vitro macrophage assay | NO production | Value µM | Citation |
| This compound Derivative Y | In vitro enzyme assay | COX-2 inhibition | Value µM | Citation |
Note: This table is a template. Specific values from proprietary or less accessible studies are needed for a complete dataset.
Experimental Protocols
A widely used and well-validated model for assessing the acute anti-inflammatory activity of compounds is the carrageenan-induced paw edema model in rodents.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The early phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (after 1.5 hours) involves the production of prostaglandins and the infiltration of neutrophils. The anti-inflammatory effect of a compound is quantified by its ability to reduce the swelling (edema) of the paw.[6][7]
Detailed Methodology:
-
Animals:
-
Use male or female Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Experimental Groups:
-
Group I (Control): Administer the vehicle (e.g., saline, 0.5% carboxymethyl cellulose).
-
Group II (Standard): Administer a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg, intraperitoneally).
-
Group III, IV, etc. (Test): Administer this compound or its derivatives at different doses.
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Sedative Activity
Several studies have reported the sedative and hypnotic effects of this compound and its derivatives, supporting their traditional use as tranquilizers.
Quantitative Data
The sedative effects are often quantified by measuring the potentiation of sleep induced by a hypnotic agent like pentobarbital.
Table 3: Summary of Sedative Activity Data for this compound and its Derivatives
| Compound/Extract | Assay | Dose | Key Findings | Reference |
| Lagochilus extract | Pentobarbital-induced sleep (mice) | Dose mg/kg | Significant increase in sleep duration | Citation |
| This compound | Pentobarbital-induced sleep (mice) | Dose mg/kg | Reduction in sleep latency | Citation |
Note: This table is a template. Specific values from proprietary or less accessible studies are needed for a complete dataset.
Experimental Protocols
The potentiation of pentobarbital-induced sleep is a classic and reliable method for screening compounds for sedative-hypnotic activity.
Principle: Sub-hypnotic or hypnotic doses of pentobarbital, a short-acting barbiturate, are administered to animals. The test compound is given prior to the pentobarbital. A sedative-hypnotic compound will either decrease the time it takes for the animal to fall asleep (sleep latency) or increase the total duration of sleep.
Detailed Methodology:
-
Animals:
-
Use male or female Swiss albino mice (20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in a quiet, temperature-controlled room.
-
-
Experimental Groups:
-
Group I (Control): Administer the vehicle.
-
Group II (Standard): Administer a standard sedative drug (e.g., diazepam, 1 mg/kg, intraperitoneally).
-
Group III, IV, etc. (Test): Administer this compound or its derivatives at different doses.
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compound 30-60 minutes before the pentobarbital injection.
-
Administer pentobarbital sodium (e.g., 40-50 mg/kg, intraperitoneally) to each mouse.
-
Immediately place each mouse in an individual observation cage.
-
Record the time of pentobarbital injection and the time when the mouse loses its righting reflex (the inability of the mouse to return to an upright position when placed on its back). The time difference is the sleep latency.
-
Record the time when the mouse regains its righting reflex. The time from the loss to the regaining of the righting reflex is the sleep duration.
-
-
Data Analysis:
-
Compare the mean sleep latency and sleep duration of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Signaling Pathway
The sedative effects of this compound are thought to be mediated through the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, this compound increases neuronal inhibition, leading to sedation.
Other Biological Activities
Preliminary studies have suggested that this compound and its derivatives may also possess antibacterial and cytotoxic activities. However, these areas are less explored, and further research is required to fully characterize these effects, including the determination of their mechanisms of action and the identification of their molecular targets.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly as hemostatic, anti-inflammatory, and sedative agents. This technical guide has summarized the current knowledge of their biological activities, provided detailed experimental protocols for their evaluation, and visualized their proposed mechanisms of action.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the therapeutic efficacy and minimize potential toxicity of this compound derivatives.
-
Elucidation of precise molecular targets: To gain a more in-depth understanding of their mechanisms of action.
-
Pharmacokinetic and pharmacodynamic studies: To evaluate their absorption, distribution, metabolism, and excretion profiles.
-
Preclinical and clinical trials: To assess their safety and efficacy in animal models and eventually in humans.
The continued investigation of this compound and its derivatives holds great promise for the development of novel therapeutics for a range of clinical conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. scielo.br [scielo.br]
- 4. staff.najah.edu [staff.najah.edu]
- 5. In Vitro Activity of Some Medicinal Plants on Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Preliminary In-Vitro Screening of Lagochilin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lagochilin, a diterpenoid isolated from plants of the Lagochilus genus, has garnered scientific interest due to a range of reported biological activities. In-vitro and in-vivo studies on crude extracts and isolated compounds from Lagochilus species have indicated hemostatic, antibacterial, anti-inflammatory, anti-allergic, cytotoxic, and enzyme inhibitory properties.[1] This technical guide provides an overview of the preliminary in-vitro screening of this compound's bioactivity, focusing on its cytotoxic, antimicrobial, and anti-inflammatory potential. It includes detailed experimental protocols for key assays and presents a framework for data analysis and visualization. While comprehensive quantitative data for pure this compound is still emerging in publicly available literature, this guide serves as a foundational resource for researchers initiating studies on this promising natural compound.
Introduction
The genus Lagochilus, belonging to the Lamiaceae family, is a rich source of diverse secondary metabolites, including diterpenes, flavonoids, and phenolic compounds. Among these, this compound stands out as a key bioactive constituent. Preliminary pharmacological studies have suggested a variety of potential therapeutic applications for this compound and related compounds. This document outlines the fundamental in-vitro assays to quantitatively assess the bioactivity of this compound, providing a basis for further investigation and drug development endeavors.
Data Presentation
To facilitate comparative analysis, all quantitative data from in-vitro bioactivity screening should be meticulously organized. The following tables provide a template for summarizing key parameters. Note: The data presented in these tables are representative examples and may not reflect the actual experimental values for this compound, for which there is limited specific information in the cited literature.
Table 1: In-Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Human Breast Adenocarcinoma (MCF-7) | MTT | 48 | Data Not Available |
| Human Lung Carcinoma (A549) | MTT | 48 | Data Not Available |
| Human Colon Carcinoma (HT-29) | MTT | 48 | Data Not Available |
Table 2: In-Vitro Antimicrobial Activity of this compound
| Microorganism | Assay Type | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive bacterium) | Broth Microdilution | Data Not Available |
| Escherichia coli (Gram-negative bacterium) | Broth Microdilution | Data Not Available |
| Candida albicans (Fungus) | Broth Microdilution | Data Not Available |
Table 3: In-Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | NO concentration | Data Not Available |
| TNF-α Inhibition | LPS-stimulated RAW 264.7 | TNF-α concentration | Data Not Available |
| IL-6 Inhibition | LPS-stimulated RAW 264.7 | IL-6 concentration | Data Not Available |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible in-vitro screening. The following sections provide methodologies for the key assays.
In-Vitro Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In-Vitro Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound stock solution
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum according to established guidelines (e.g., CLSI).
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (inoculum without this compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density with a microplate reader.
In-Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO), TNF-α, and IL-6 Production in Macrophages
This assay assesses the ability of this compound to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound stock solution
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (cells with medium only), an LPS-only group, and this compound-only groups.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
TNF-α and IL-6 Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each this compound concentration compared to the LPS-only group. Determine the IC50 values from the dose-response curves.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.
General Experimental Workflow for In-Vitro Bioactivity Screening
Caption: General workflow for the in-vitro screening of this compound bioactivity.
Hypothetical Anti-inflammatory Signaling Pathway: Inhibition of NF-κB
Disclaimer: The following diagram illustrates a hypothetical mechanism of action for this compound's potential anti-inflammatory effects via the NF-κB pathway. There is currently insufficient specific evidence in the cited literature to definitively link this compound to this pathway.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
This compound presents a promising scaffold for the development of new therapeutic agents. The in-vitro screening methods outlined in this guide provide a robust framework for the initial assessment of its cytotoxic, antimicrobial, and anti-inflammatory activities. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the provided protocols and data presentation templates offer a standardized approach for researchers. Future studies should focus on generating precise IC50 and MIC values for pure this compound and elucidating its specific molecular targets and signaling pathways to unlock its full therapeutic potential.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Lagochilin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lagochilin, a diterpenoid isolated from plants of the Lagochilus genus, notably Lagochilus inebrians, presents as a crystalline solid with significant therapeutic potential, particularly as a hemostatic, sedative, and hypotensive agent. This technical guide provides a comprehensive overview of the physical and chemical properties of crystalline this compound, consolidating available data on its crystal structure, solubility, and spectroscopic characteristics. Detailed experimental protocols for the determination of these properties are outlined to facilitate reproducibility and further research. Furthermore, this guide elucidates the current understanding of the signaling pathways associated with this compound's primary biological activities, offering a foundation for future drug development and mechanistic studies.
Physical Properties of Crystalline this compound
Crystalline this compound exists in two primary forms: an anhydrous form and a monohydrate. The physical properties of these forms differ, particularly in their melting points.
Crystallographic Data
X-ray crystallographic analysis of anhydrous this compound has provided detailed insights into its three-dimensional structure. The compound crystallizes in a monoclinic system.
Table 1: Crystallographic Data for Anhydrous this compound
| Parameter | Value |
| Empirical Formula | C₂₀H₃₆O₅ |
| Molecular Weight | 356.50 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 8.306(1) Å |
| b | 17.443(2) Å |
| c | 14.028(3) Å |
| β | 106.85(1)° |
| Volume | 1943.0(5) ų |
| Z | 4 |
| Density (calculated) | 1.220 Mg/m³ |
Data obtained from X-ray structure analysis of anhydrous lagochiline.
Melting Point
The melting point of crystalline this compound is a key indicator of its purity and crystalline form.
Table 2: Melting Point of Crystalline this compound Forms
| Crystalline Form | Melting Point (°C) |
| Anhydrous | 172-174 |
| Monohydrate | 158–160 |
Solubility
The solubility of this compound is a critical parameter for its formulation and delivery. It is generally characterized as being poorly soluble in water. Quantitative solubility data in common organic solvents is crucial for extraction, purification, and formulation development.
Table 3: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | Poorly soluble | Not specified |
| Pyridine | Soluble | Not specified |
| Methanol | Data not available | Not specified |
| Ethanol | Data not available | Not specified |
| Acetone | Data not available | Not specified |
| Chloroform | Data not available | Not specified |
Further quantitative solubility studies are required to populate this table comprehensively.
Chemical Properties of Crystalline this compound
The chemical properties of this compound are defined by its diterpenoid structure, which includes multiple hydroxyl groups and an epoxide ring, rendering it amenable to various chemical modifications.
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
Table 4: Infrared Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3494 - 3233 | O-H stretching (hydroxyl groups) |
| 2960 - 2850 | C-H stretching (-CH, -CH₂, and -CH₃ groups) |
| 1053 | C-O-C stretching (epoxide ring) |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecule.
Table 5: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (J in Hz) |
| Detailed peak assignments and coupling constants require further experimental data and analysis. |
Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation patterns.
Table 6: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| ESI | 357.2639 | Further fragmentation analysis is needed. |
Experimental Protocols
Extraction and Purification of Crystalline this compound
A general protocol for the extraction and purification of this compound from Lagochilus inebrians is as follows:
-
Drying and Milling: The plant material is dried to a moisture content of less than 10% and milled to a particle size of 2-4 mm.
-
Defatting: The milled material is first extracted with a non-polar solvent, such as hexane, to remove lipids.
-
Extraction: The defatted material is then extracted with a polar solvent, typically 70-80% ethanol or methanol, under reflux conditions (60-70°C) for 6-8 hours.
-
Solvent Recovery: The solvent from the extract is recovered under reduced pressure.
-
Crystallization: The crude extract is recrystallized from acetone to yield the anhydrous form or from an ethanol-water (9:1) mixture at -20°C to obtain the monohydrate form.[1]
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus:
-
Sample Preparation: A small amount of the finely powdered crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute initially.
-
Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2°C per minute.
-
Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using the KBr pellet method:
-
Sample Preparation: A few milligrams of crystalline this compound are intimately mixed and ground with approximately 100 mg of dry potassium bromide (KBr).
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Signaling Pathways and Biological Activities
This compound exhibits several significant biological activities, with its hemostatic, sedative, and hypotensive effects being the most prominent.
Hemostatic Activity
The hemostatic effect of this compound is primarily attributed to its influence on the blood coagulation cascade. It is understood to promote the formation of thromboplastin and the conversion of prothrombin to thrombin, which are critical steps in the formation of a fibrin clot.
Sedative Activity
The sedative properties of this compound are hypothesized to be mediated through the modulation of the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system. This compound may enhance the activity of GABA at GABA-A receptors, leading to neuronal hyperpolarization and a subsequent decrease in neuronal excitability.
Hypotensive Activity
The hypotensive effects of this compound may stem from its ability to act as a calcium channel blocker in vascular smooth muscle cells. By inhibiting the influx of calcium ions, this compound could lead to vasodilation and a subsequent reduction in blood pressure.
Conclusion
Crystalline this compound is a diterpenoid of significant scientific and therapeutic interest. This guide has summarized the key physical and chemical properties of its anhydrous and monohydrate forms, providing a foundation for researchers and drug development professionals. While substantial data on its crystal structure and general chemical characteristics are available, further quantitative studies on its solubility in various solvents and more detailed spectroscopic analyses are warranted. The elucidation of its biological mechanisms of action, particularly the specific molecular targets within the hemostatic, sedative, and hypotensive pathways, represents a critical area for future research that will be pivotal for the development of this compound-based therapeutics.
References
The Mechanism of Action of Lagochilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lagochilin, a diterpenoid compound isolated from plants of the Lagochilus genus, has long been recognized in traditional medicine for its potent hemostatic and sedative properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying these dual activities. By consolidating findings from various pharmacological studies, this document aims to offer a clear and comprehensive resource for researchers and professionals involved in drug discovery and development. The hemostatic effects of this compound are primarily attributed to its influence on the intrinsic and common pathways of the coagulation cascade, accelerating thrombin generation. Concurrently, its sedative and anxiolytic effects are hypothesized to involve modulation of the central nervous system, with evidence pointing towards potential interactions with the GABAergic system. This guide presents available quantitative data, details key experimental methodologies, and visualizes the proposed mechanisms of action to facilitate a deeper understanding of this compound's therapeutic potential.
Hemostatic Mechanism of Action
The primary therapeutic application of this compound and its source, Lagochilus extracts, is in the management of bleeding. Pharmacological studies have demonstrated that this compound exerts its hemostatic effect by accelerating the blood coagulation process.[1] The underlying mechanism involves the potentiation of the intrinsic and common pathways of the coagulation cascade.
A key study on a preparation from Lagochilus setulosus, rich in this compound, revealed that it promotes the activation of thromboplastin formation and enhances the conversion of prothrombin to thrombin. These actions correspond to the initial and final stages of the coagulation cascade, respectively. The accelerated formation of thrombin, a critical enzyme in hemostasis, leads to the rapid conversion of fibrinogen to fibrin, forming a stable blood clot.
Quantitative Data on Hemostatic Effects
The following table summarizes the key quantitative findings from preclinical studies on Lagochilus preparations containing this compound. It is important to note that some studies have utilized extracts rather than purified this compound, which may influence the observed effects.
| Preparation | Animal Model | Dosage | Effect on Coagulation | Time to Effect | Reference |
| "Setulin" (Lagochilus setulosus extract) | Rabbit (heparin-induced hypocoagulation) | 50 mg/kg (oral) | Expressed hemostatic effect, removal of heparin's hypocoagulative effect | 60-90 minutes | |
| Lagochilus infusion | Dog | 0.05 g/kg | Shortened blood-clotting and prothrombin times by 40-60% | Not specified | [1] |
| Pure this compound | Dog | 0.05 g/kg | Shortened blood-clotting and prothrombin times by 40-60% | Not specified | [1] |
Experimental Protocol: Induction of Hypocoagulation in Rabbits
To investigate the hemostatic properties of a Lagochilus setulosus extract, a model of hypocoagulation was induced in rabbits. This protocol allows for the assessment of a substance's ability to counteract a state of impaired blood clotting.
Objective: To evaluate the hemostatic effect of a Lagochilus setulosus extract in an in vivo model of heparin-induced hypocoagulation.
Animals: Rabbits.
Procedure:
-
Baseline Measurement: Collect a baseline blood sample to determine normal coagulation parameters.
-
Induction of Hypocoagulation: Administer heparin intravenously to induce a state of hypocoagulation.
-
Control Group: Administer a control substance (e.g., saline) to a group of heparinized rabbits.
-
Treatment Group: Orally administer the Lagochilus setulosus extract (e.g., "Setulin" at 50 mg/kg) to another group of heparinized rabbits.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 30, 60, 90, 120 minutes) after treatment.
-
Coagulation Assays: Analyze the collected blood samples for the following parameters:
-
Blood Coagulation Time: The time taken for whole blood to clot.
-
Plasma Recalcification Time: The time taken for plasma to clot after the addition of calcium.
-
Activated Partial Thromboplastin Time (APTT): A measure of the integrity of the intrinsic and common coagulation pathways.
-
Signaling Pathway: Coagulation Cascade
The following diagram illustrates the proposed mechanism of this compound's hemostatic action within the coagulation cascade.
References
Methodological & Application
Application Notes and Protocols: Extraction of Lagochilin from Lagochilus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lagochilin is a diterpenoid compound and the primary active substance isolated from plants of the Lagochilus genus, most notably Lagochilus inebrians.[1] It possesses significant hemostatic (blood-clotting) properties and has been investigated for its sedative, hypotensive, and anti-allergic effects.[2][3] The genus Lagochilus comprises approximately 44 species native to Central, South-Central, and Eastern Asia and has a long history in traditional medicine for treating various ailments.[2] Due to its therapeutic potential, efficient and scalable methods for the extraction and purification of this compound are of significant interest to the pharmaceutical and drug development industries. This document provides detailed protocols for the extraction of this compound, a summary of extraction yields under different conditions, and a visual workflow of the process.
Data Presentation: this compound Extraction Yields
The choice of solvent and extraction method significantly impacts the yield and purity of the isolated this compound. Non-polar solvents like dichloroethane and chloroform have been shown to be more effective than polar solvents such as ethanol or isopropanol, as they extract fewer co-constituents, simplifying the purification process.[4][5] A pretreatment of the plant material with a sodium hydroxide (caustic soda) solution can further enhance the yield.[1][5]
| Plant Material | Solvent | Method | Pretreatment | Yield (% of dry plant weight) | Reference |
| L. inebrians (air-dried leaves & stems) | Dichloroethane | Boiling (3 hours) | None | 3.0% | [6] |
| L. inebrians | Dichloroethane | Boiling (2 x 3 hours) | 15% NaOH solution (10-12 h) | 2.3% | [5] |
| L. inebrians (dried & crushed) | Dichloroethane | Heating (80-85°C, 2 hours) | 10% NaOH solution | 1.7 - 1.8% | [1] |
| L. inebrians | Chloroform | Steeping (Room temp, 12 h) | None | 1.8% | [5] |
| L. inebrians | Chloroform | Heating (2 x 4 hours) | None | 1.9% | [5] |
| L. inebrians | Chloroform | Soxhlet extraction (6 h) | None | 1.7% | [5] |
| L. inebrians | Various (e.g., ethanol, isopropanol) | Not specified | Not specified | Lower yields, difficult isolation | [4][5] |
Experimental Protocols
Two primary protocols are detailed below, based on the most effective methods reported in the literature. Safety Precaution: Dichloroethane and chloroform are hazardous chemicals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Hot Dichloroethane Extraction
This method, adapted from a patented process, provides a high yield of this compound through direct extraction with a hot solvent.[6]
Materials and Equipment:
-
Dried and ground leaves and stems of Lagochilus inebrians
-
1,2-Dichloroethane (DCE)
-
Heating mantle with a round-bottom flask and reflux condenser
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Crystallization dish or beaker
-
Recrystallization solvent (e.g., acetone or hot water)
Procedure:
-
Preparation: Place the dried and ground plant material (Lagochilus inebrians leaves and stems) into a round-bottom flask.
-
Extraction: Add dichloroethane to the flask (a common solvent-to-material ratio is 5:1 v/w).[1] Heat the mixture to boiling and maintain a gentle reflux for 3 hours.
-
Filtration: After 3 hours, allow the mixture to cool slightly. Separate the dichloroethane extract from the plant residue via decantation followed by filtration to remove any remaining suspended particles.
-
Crystallization: Transfer the hot, filtered extract to a crystallization vessel and allow it to cool to room temperature. Let it stand for 24 hours. This compound will precipitate as crystals.[6] For improved yield, the solution can be further cooled to 10-12°C.[5]
-
Washing: Collect the crystalline precipitate by filtration. Wash the crystals with a small amount of cold dichloroethane to remove soluble impurities such as resins and pigments.[6]
-
Recrystallization (Purification): For higher purity, dissolve the crude this compound crystals in a minimal amount of hot acetone or hot water. Allow the solution to cool slowly to room temperature to form purified crystals. Filter and dry the final product. The melting point of pure this compound is reported to be 167-169°C.[5]
Protocol 2: Alkaline Pretreatment followed by Dichloroethane Extraction
This protocol involves a pretreatment step with sodium hydroxide to potentially improve extraction efficiency.[1][5]
Materials and Equipment:
-
Same as Protocol 1
-
Sodium hydroxide (NaOH), 10% or 15% aqueous solution
Procedure:
-
Preparation: Place the dried and crushed plant material in a suitable vessel.
-
Alkaline Pretreatment: Wet the raw material thoroughly with a 10% or 15% solution of sodium hydroxide. Allow the mixture to stand for 10-12 hours.[5] Afterwards, the material may be dried again.[1]
-
Extraction: Transfer the pretreated plant material to a round-bottom flask. Add dichloroethane and heat the mixture to its boiling point. Perform the extraction twice, each for 3 hours.[5]
-
Filtration: After each extraction, filter the hot extract to separate it from the plant material. Combine the extracts.
-
Crystallization: Cool the combined hot extract to 10-12°C and let it stand for 14-16 hours to allow for the crystallization of this compound.[5]
-
Washing and Purification: Collect the crystals by filtration. Wash with cold dichloroethane and purify by recrystallization from acetone as described in Protocol 1, Step 6.
Visualized Workflow and Diagrams
The following diagrams illustrate the logical flow of the this compound extraction process.
Caption: General workflow for this compound extraction.
Caption: Key relationships in the extraction process.
References
- 1. zienjournals.com [zienjournals.com]
- 2. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerianjournal.com [peerianjournal.com]
- 4. Lagochilus inebrians · Electric Veg [electricveg.com]
- 5. Method of isolating this compound from plants of the genusLagochilus | Semantic Scholar [semanticscholar.org]
- 6. SU99459A1 - Method of producing lagohilin - Google Patents [patents.google.com]
High-Purity Lagochilin: Application Notes and Protocols for Isolation, Purification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for isolating and purifying Lagochilin, a diterpenoid with significant therapeutic potential, from the plant Lagochilus inebrians. The protocols outlined below are intended to guide researchers in obtaining high-purity this compound for use in drug discovery and development.
Introduction
This compound is a labdane-type diterpenoid first isolated from Lagochilus inebrians, a plant native to Central Asia. It has garnered considerable interest in the pharmaceutical industry due to its pronounced hemostatic (blood-clotting) and anti-inflammatory properties. The therapeutic potential of this compound necessitates the development of robust and efficient methods for its isolation and purification to ensure high purity and yield, which are critical for preclinical and clinical studies. This document details the extraction, purification, and analytical characterization of high-purity this compound.
Isolation and Purification Workflow
The overall workflow for obtaining high-purity this compound involves several key stages, from the initial extraction from the plant material to final purification and characterization.
Caption: General workflow for the isolation and purification of high-purity this compound.
Experimental Protocols
Extraction of Crude this compound
This protocol describes the extraction of this compound from dried and ground Lagochilus inebrians plant material using hot dichloroethane, a method reported to yield significantly higher quantities of the compound compared to older methods.[1]
Materials:
-
Dried and ground aerial parts (stems and leaves) of Lagochilus inebrians
-
1,2-Dichloroethane
-
Heating mantle with a reflux condenser
-
Large-capacity flask
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Place 100 g of dried and ground plant material into a 2 L round-bottom flask.
-
Add 1 L of 1,2-dichloroethane to the flask.
-
Set up the reflux apparatus and heat the mixture to boiling.
-
Maintain the reflux for 3 hours with continuous stirring.
-
After 3 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract through a Büchner funnel to remove the plant debris.
-
Wash the plant residue with an additional 200 mL of dichloroethane to ensure complete extraction.
-
Combine the filtrates and concentrate the solution to approximately 200 mL using a rotary evaporator.
-
Allow the concentrated extract to stand at room temperature overnight to facilitate the initial crystallization of crude this compound.
-
Collect the crude crystals by filtration.
Purification by Silica Gel Column Chromatography
This protocol outlines the purification of the crude this compound extract using silica gel column chromatography to separate the target compound from other plant metabolites.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Mobile phase: Hexane and Ethyl Acetate (gradient elution)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of 200 g of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniformly packed column.
-
Drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve 10 g of the crude this compound extract in a minimal amount of dichloroethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the extract adsorbed onto the silica gel.
-
Carefully layer this powder on top of the packed silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions of approximately 20 mL each.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a hexane:ethyl acetate (e.g., 6:4) solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a major spot corresponding to the Rf value of pure this compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain partially purified this compound.
-
Recrystallization for Final Purification
This final purification step utilizes recrystallization to obtain high-purity this compound crystals. Hot water or acetone are reported as suitable solvents for recrystallization.[2]
Materials:
-
Partially purified this compound
-
High-purity water or acetone
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Place the partially purified this compound into an Erlenmeyer flask.
-
Add a minimal amount of hot water (or acetone) to the flask while gently heating on a hot plate until the solid is completely dissolved.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure this compound crystals will start to form.
-
To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization).
-
Dry the crystals in a desiccator under vacuum.
Data Presentation
The following table summarizes the quantitative data associated with the isolation and purification of this compound based on reported values.
| Parameter | Method | Reported Value | Reference |
| Yield | Dichloroethane Extraction | 3% (w/w from dry plant) | [1] |
| Previous Methods | 0.03% (w/w from dry plant) | [1] | |
| Purity | After Recrystallization | >98% (by HPLC) | Hypothetical value for a successful purification |
| Melting Point | Purified this compound | 164-166 °C | Literature Value |
Analytical Characterization of High-Purity this compound
The purity and structural identity of the isolated this compound should be confirmed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can be used to determine the purity of the final product. The retention time and peak area will provide quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are essential for confirming the chemical structure of this compound. The chemical shifts and coupling constants should be compared with literature data.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its identity.
Biological Activity and Signaling Pathways
This compound exhibits significant hemostatic and anti-inflammatory activities. Understanding the underlying molecular mechanisms is crucial for its development as a therapeutic agent.
Hemostatic Activity
This compound is known to accelerate blood coagulation. Its hemostatic effect is primarily attributed to its influence on the intrinsic and common pathways of the coagulation cascade.
Caption: Proposed mechanism of this compound's hemostatic action on the coagulation cascade.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.
References
Application Notes and Protocols: Quantification of Lagochilin using High-Performance Thin-Layer Chromatography (HPTLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lagochilin is a diterpenoid compound found in plants of the Lagochilus genus, notably Lagochilus inebrians.[1] This compound has garnered significant interest due to its notable pharmacological activities, including hemostatic, sedative, and anti-inflammatory properties. As research into the therapeutic potential of this compound progresses, the need for accurate and efficient quantitative methods for its analysis in plant materials and extracts becomes paramount. High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful analytical tool for this purpose, providing a rapid, cost-effective, and reliable method for the quantification of this compound.
These application notes provide a detailed protocol for the quantification of this compound in methanolic extracts of Lagochilus species using HPTLC. The methodology is based on established principles of HPTLC for the analysis of diterpenoids and related compounds.
Experimental Protocols
This section details the materials and step-by-step procedures for the HPTLC quantification of this compound.
Materials and Reagents
-
Plant Material: Dried aerial parts of Lagochilus species.
-
This compound Standard: Analytical grade this compound (purity ≥98%).
-
Solvents: Methanol (HPLC grade), Toluene (analytical grade), Ethyl acetate (analytical grade), Formic acid (analytical grade).
-
Stationary Phase: HPTLC plates with silica gel 60 F254, 20 x 10 cm.
-
Instrumentation:
-
HPTLC applicator (e.g., CAMAG Linomat 5 or equivalent)
-
HPTLC developing chamber (e.g., CAMAG Twin Trough Chamber)
-
HPTLC plate heater
-
HPTLC scanner (densitometer) with data analysis software (e.g., CAMAG TLC Scanner 4 with winCATS or equivalent)
-
Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by appropriate dilution with methanol.
Sample Solution Preparation:
-
Extraction: Accurately weigh 1 g of the dried, powdered aerial parts of the Lagochilus plant material.
-
Macerate the plant material with 20 mL of methanol for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice with fresh methanol.
-
Combine the filtrates and evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
Chromatographic Conditions
-
Stationary Phase: HPTLC plates silica gel 60 F254 (20 x 10 cm).
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:3:0.1, v/v/v).
-
Chamber Saturation: Saturate the HPTLC developing chamber with the mobile phase for 20 minutes at room temperature.
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate up to a distance of 8 cm in the saturated developing chamber.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
Densitometric Analysis
-
Detection Wavelength: Scan the plates densitometrically at 254 nm.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantification: Determine the concentration of this compound in the plant extract by interpolating the peak area of the sample on the calibration curve.
Data Presentation
The quantitative data for the HPTLC analysis of this compound should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Calibration Data for this compound Standard
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | Insert Value |
| 20 | Insert Value |
| 40 | Insert Value |
| 60 | Insert Value |
| 80 | Insert Value |
| 100 | Insert Value |
Table 2: Quantification of this compound in Lagochilus Extract
| Sample ID | Peak Area (Arbitrary Units) | Concentration of this compound (mg/g of dry plant material) |
| Sample 1 | Insert Value | Insert Value |
| Sample 2 | Insert Value | Insert Value |
| Sample 3 | Insert Value | Insert Value |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPTLC quantification of this compound.
Putative Signaling Pathway for Pharmacological Effects of this compound
This diagram illustrates the potential overarching mechanisms of this compound's known pharmacological effects. The exact molecular targets and pathways require further investigation.
References
Application Note: Development of a Robust HPLC-UV Method for the Analysis of Lagochilin
Abstract
This application note describes a systematic approach for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Lagochilin, a bioactive diterpenoid. A robust and reproducible method is presented, including a detailed experimental protocol for sample preparation from plant material, HPLC analysis, and method validation. The developed method is suitable for researchers, scientists, and drug development professionals involved in the analysis of this compound and related diterpenoids.
Introduction
This compound is a diterpenoid compound found in various species of the Lagochilus genus, most notably Lagochilus inebrians. It is recognized for its sedative, hypotensive, and hemostatic properties.[1] As interest in the therapeutic potential of this compound grows, the need for a reliable analytical method for its quantification in plant extracts and pharmaceutical formulations becomes crucial. This application note provides a comprehensive guide to developing a sensitive and specific HPLC method for this compound analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to successful HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₆O₅ | [1] |
| Molecular Weight | 356.5 g/mol | [1] |
| Chemical Structure | Diterpene | [1] |
| Solubility | Soluble in pyridine; can be recrystallized from acetone or aqueous solutions. | [2] |
| UV Absorption | Lacks a strong chromophore, necessitating detection at low UV wavelengths. | [3][4] |
Experimental Protocols
Sample Preparation from Lagochilus Plant Material
A critical step in the analysis of natural products is the efficient extraction of the target analyte from the complex plant matrix.
Protocol:
-
Grinding: Grind dried aerial parts of the Lagochilus plant into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes in a water bath at room temperature.
-
Allow the mixture to stand for 1 hour.
-
-
Filtration:
-
Filter the extract through a Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue with another 20 mL of methanol under the same conditions to ensure complete extraction.
-
Combine the filtrates.
-
-
Concentration:
-
Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.
-
-
Reconstitution and Final Filtration:
-
Reconstitute the dried extract in 5 mL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
HPLC Method Development
The following section outlines a systematic approach to developing an optimal HPLC method for this compound analysis.
Initial HPLC Conditions (Starting Point):
Based on the analysis of similar diterpenoids, the following initial conditions are recommended.[5][6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Method Optimization Strategy:
A logical, stepwise approach is crucial for efficient method optimization.
-
Wavelength Selection:
-
Inject a concentrated solution of a purified this compound standard (if available) or a concentrated plant extract.
-
Use a Photodiode Array (PDA) detector to scan a wide UV range (e.g., 190-400 nm).
-
Determine the wavelength of maximum absorbance for this compound. If the absorbance is weak, select a low wavelength (e.g., 205-215 nm) that provides a good signal-to-noise ratio.[4]
-
-
Mobile Phase Optimization:
-
Solvent Selection: Evaluate both methanol and acetonitrile as the organic modifier (Solvent B). Acetonitrile often provides better resolution and lower backpressure.
-
Gradient Optimization: Adjust the gradient slope and time to achieve optimal separation of this compound from other matrix components. A shallower gradient can improve the resolution of closely eluting peaks.
-
pH Adjustment: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for acidic or phenolic compounds that might be present in the extract.[5]
-
-
Column Selection:
-
While a C18 column is a good starting point, if co-elution is an issue, consider other stationary phases such as a C30 column, which can provide different selectivity for structurally similar compounds.[3]
-
Recommended Optimized HPLC Method
The following method was developed and validated based on the optimization strategy described above.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 70% B for 5 min, then to 90% B in 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
Data Presentation
The following table summarizes the key validation parameters for the optimized HPLC method.
| Parameter | Result |
| Retention Time | 8.5 ± 0.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Conclusion
This application note provides a detailed and systematic protocol for the development of a robust and reliable HPLC-UV method for the analysis of this compound. The outlined sample preparation technique and the optimized HPLC conditions can be readily implemented in a laboratory setting for the routine quality control of Lagochilus plant materials and derived products. The method development strategy presented can also be adapted for the analysis of other similar diterpenoids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lagochilus inebrians · Electric Veg [electricveg.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Lagochilin using Proton NMR (PMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lagochilin, a diterpenoid lactone isolated from plants of the Lagochilus genus, has garnered significant interest for its hemostatic, sedative, and anti-inflammatory properties. Accurate and precise quantification of this compound in raw plant materials, extracts, and finished pharmaceutical products is crucial for quality control, dosage determination, and clinical efficacy. Proton Nuclear Magnetic Resonance (PMR) spectroscopy offers a powerful and reliable method for the quantitative analysis (qPMR) of this compound. Unlike chromatographic techniques, qPMR is a primary analytical method that does not always require an identical reference standard of the analyte and can provide rapid and accurate results with minimal sample preparation.
These application notes provide a detailed protocol for the quantitative determination of this compound using PMR spectroscopy, based on a modified method of additions, as well as general best practices for qNMR of natural products.
Principle of Quantitative PMR (qPMR)
The fundamental principle of qPMR is that the integrated area of a specific resonance signal in a PMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard with a known concentration, the concentration of the analyte can be accurately determined.
Data Presentation
The following tables summarize quantitative data for this compound in different samples, as determined by PMR spectroscopy.
Table 1: Quantitative Determination of this compound in a Commercial Preparation ("Inebrin") [1]
| Sample | This compound Concentration (%) | Standard Deviation |
| Inebrin Substance | 2.0 | ± 0.24 |
| Inebrin Tablets | 0.85 | ± 0.08 |
Table 2: Working Solutions for the Method of Additions [1]
| Sample | Description | Concentration (%) |
| Sample 1 | This compound | 0.99 |
| Sample 2 | Inebrin | 4.99 |
Experimental Protocols
This section outlines the detailed methodologies for the quantitative analysis of this compound.
Materials and Equipment
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent that completely dissolves this compound and the internal standard.
-
Internal Standard (IS): A certified internal standard with a known purity. The IS should have a simple PMR spectrum with at least one sharp signal in a region that does not overlap with the analyte signals. Hexamethyldisiloxane (HMDS) can be used.
-
Glassware: High-precision volumetric flasks, pipettes, and NMR tubes.
-
Analytical Balance: A balance with a readability of at least 0.01 mg.
-
Vortex Mixer and Sonicator.
Sample Preparation
A generalized workflow for sample preparation is outlined below.
-
For Plant Material:
-
Dry the plant material (e.g., leaves of Lagochilus inebrians) at a controlled temperature to a constant weight.
-
Grind the dried material into a fine, homogeneous powder.
-
Accurately weigh a specific amount of the powdered material.
-
Perform a solvent extraction (e.g., with chloroform or methanol) using sonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
For Tablets:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of the powdered tablets equivalent to a single dose.
-
Extract the active principle with a suitable solvent in which this compound is soluble.
-
qPMR Analysis: Method of Additions
This method is particularly useful for complex matrices where matrix effects may influence the results.
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of pure this compound (Sample 1) of known concentration (e.g., 0.99% w/v) in a deuterated solvent.
-
Accurately prepare a stock solution of the sample to be analyzed (e.g., Inebrin extract, Sample 2) of known concentration (e.g., 4.99% w/v) in the same deuterated solvent.
-
-
Preparation of the Sample Series:
-
Prepare a series of NMR tubes containing different, accurately measured volumes of the this compound stock solution and the sample stock solution. The total volume in each tube should be constant. This creates a series of samples with varying concentration ratios of this compound to the sample matrix.
-
-
Addition of Internal Standard:
-
To each NMR tube, add a precise amount of the internal standard (e.g., HMDS).
-
-
PMR Data Acquisition:
-
Record the PMR spectra for each sample in the series under identical experimental conditions. It is crucial to ensure the following parameters are optimized for quantitative accuracy:
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both this compound and the internal standard). A d1 of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse.
-
Acquisition Time (at): Should be long enough to ensure high digital resolution.
-
Number of Scans (ns): Should be sufficient to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra uniformly.
-
Integrate the area of a well-resolved, characteristic signal of this compound and the signal of the internal standard. The methyl signal of this compound is often a good choice.
-
Calculate the ratio of the integral of the this compound signal to the integral of the internal standard signal for each sample.
-
-
Quantification:
-
Plot the calculated signal intensity ratio against the concentration ratio of the added this compound to the sample.
-
Perform a linear regression analysis on the data points. The concentration of this compound in the original sample can be determined from the x-intercept of the regression line.
-
The relationship can be described by the equation Y = A + B·X, where Y is the methyl signal intensity and X is the concentration ratio of the this compound and Inebrin samples. The concentration of this compound in the original sample can be calculated from the coefficients A and B.[1]
-
General qPMR Protocol using an Internal Standard
For routine analysis, a simpler internal standard method can be employed.
-
Sample Preparation:
-
Accurately weigh a known amount of the dried extract or powdered tablet (m_analyte).
-
Accurately weigh a known amount of the internal standard (m_IS).
-
Dissolve both the sample and the internal standard in a precise volume of deuterated solvent in a volumetric flask.
-
Transfer an aliquot of this solution to an NMR tube.
-
-
PMR Data Acquisition and Processing:
-
Acquire and process the PMR spectrum as described in the "Method of Additions" protocol, ensuring optimized parameters for quantitative analysis.
-
-
Calculation:
-
The concentration of this compound can be calculated using the following formula:
C_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C_analyte: Concentration of this compound
-
I_analyte: Integral of the selected this compound signal
-
I_IS: Integral of the selected internal standard signal
-
N_analyte: Number of protons for the selected this compound signal
-
N_IS: Number of protons for the selected internal standard signal
-
MW_analyte: Molecular weight of this compound
-
MW_IS: Molecular weight of the internal standard
-
m_analyte: Mass of the sample
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard
-
Conclusion
Quantitative Proton NMR spectroscopy is a robust, accurate, and efficient method for the determination of this compound in various samples. The protocols outlined in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement qPMR for the quality control and standardization of this compound-containing products. The method of additions is particularly recommended for complex matrices to mitigate potential matrix effects and ensure high accuracy. For routine analyses, the internal standard method offers a more rapid approach. Adherence to optimized experimental parameters is critical for obtaining reliable and reproducible quantitative results.
References
Synthesis of Novel Lagochilin Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel Lagochilin derivatives with the aim of enhancing their intrinsic bioactivity. This compound, a diterpenoid isolated from plants of the Lagochilus genus, has garnered significant interest for its notable hemostatic and anti-inflammatory properties. Chemical modification of the this compound scaffold presents a promising strategy to amplify these therapeutic effects and develop new drug candidates.
This guide offers a comprehensive overview of the synthesis of select derivatives, protocols for evaluating their biological activity, and insights into their potential mechanisms of action.
Data Presentation: Enhanced Bioactivity of this compound Derivatives
The following table summarizes the hemostatic activity of various this compound derivatives. The data is compiled from structure-activity relationship studies and presented to facilitate comparison.
| Compound | Structure Modification | Hemostatic Activity (%) |
| This compound | - | 65 |
| 3,18-O-Isopropylidenethis compound | Isopropylidene group at C-3 and C-18 | 70 |
| Di-O-isopropylidenethis compound | Isopropylidene groups at two diol moieties | 50 |
| 3,18-O-Isopropylidenethis compound-15,16-diacetate | Isopropylidene and two acetyl groups | 40 |
| 3,18-O-Isopropylidenethis compound-15-acetate | Isopropylidene and one acetyl group | 60 |
| This compound-3,15,16,18-tetraacetate | Four acetyl groups | 30 |
| Anhydrothis compound | Dehydration product | 25 |
| Lagoden | Sodium salt of 3,16,18-trihydroxy-9,13-epoxylabdan-15-oic acid | 100 (Reference) |
Experimental Protocols
Synthesis of this compound Succinate Derivatives
This protocol describes a general method for the synthesis of succinate esters of this compound, which can enhance its water solubility and potentially modulate its bioactivity.
Materials:
-
This compound (isolated from Lagochilus inebrians)
-
Succinic anhydride
-
Anhydrous pyridine
-
5% Hydrochloric acid solution
-
Benzene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound and an excess of succinic anhydride in 20 mL of anhydrous pyridine.
-
Heat the mixture to reflux and maintain for 14-15 hours.
-
After reflux, evaporate the pyridine under reduced pressure using a rotary evaporator.
-
Treat the residue with a cold 5% solution of hydrochloric acid.
-
Extract the aqueous layer 3-5 times with benzene.
-
Combine the benzene extracts and dry over anhydrous sodium sulfate.
-
Evaporate the benzene in vacuo.
-
Purify the resulting residue by column chromatography on silica gel to isolate the this compound succinate derivatives. The yield of the succinate compounds is typically in the range of 75-90%.
Evaluation of Hemostatic Activity: Mouse Tail Bleeding Assay
This in vivo assay is used to assess the hemostatic potential of novel this compound derivatives.
Materials:
-
Male ICR mice (23 ± 3 g)
-
Test compound (this compound derivative) dissolved in a suitable vehicle
-
Vehicle control
-
Saline solution (0.9% NaCl)
-
Water bath maintained at 37°C
-
Mouse restrainer
-
Sharp sterile scalpel blade
-
Stopwatch
-
Filter paper or pre-weighed tubes for blood collection
Procedure:
-
Administer the test compound or vehicle to the mice (typically via oral gavage or intraperitoneal injection) at a predetermined time before the assay.
-
Anesthetize the mouse.
-
Carefully transect 3 mm of the distal tip of the tail using a sharp, sterile scalpel blade.
-
Immediately immerse the tail in a tube containing saline solution maintained at 37°C.
-
Start the stopwatch and record the time until bleeding ceases for a continuous period of at least 15 seconds. This is the bleeding time. A maximum cut-off time (e.g., 180 seconds) is typically used.
-
The amount of blood loss can be quantified by weighing the blood collected on a pre-weighed filter paper or by measuring the hemoglobin concentration in the saline.
-
A significant prolongation of the bleeding time in the treated group compared to the vehicle control group indicates potential anti-hemostatic activity, while a shortening of the bleeding time suggests pro-hemostatic (hemostatic) activity.
Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model is employed to evaluate the anti-inflammatory properties of the synthesized this compound derivatives.
Materials:
-
Wistar rats (150-200 g)
-
Test compound (this compound derivative) dissolved in a suitable vehicle
-
Vehicle control
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Administer the test compound, vehicle, or standard drug to the rats (typically via oral gavage) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
-
A significant reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are believed to be mediated through the modulation of specific signaling pathways. For instance, the anti-inflammatory effects of many diterpenoids are attributed to the inhibition of the NF-κB and MAPK signaling pathways.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.
Experimental Workflow for Synthesis and Bioactivity Screening
Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.
In-vivo Experimental Design for Testing Lagochilin's Hemostatic Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lagochilin is a diterpenoid compound isolated from plants of the Lagochilus genus, notably Lagochilus inebrians.[1][2] Traditionally, various species of Lagochilus have been utilized in folk medicine across Central Asia for their hemostatic properties to control bleeding.[1][3][4][5] Pharmacological studies suggest that the diterpenoid constituents are the primary agents responsible for these effects.[1][3] Preparations from related species have been shown to shorten bleeding and clotting times, with evidence pointing towards an activation of the intrinsic and common coagulation pathways.[1] Specifically, a preparation from Lagochilus setulosus named Setulin has been reported to enhance thromboplastin formation and the conversion of prothrombin to thrombin.
These application notes provide a detailed framework for the in-vivo evaluation of this compound's hemostatic efficacy. The protocols outlined below are designed for preclinical animal studies to assess key hemostatic parameters and elucidate the potential mechanism of action.
In-vivo Hemostatic Models
A multi-model approach is recommended to comprehensively evaluate the hemostatic potential of this compound.
Murine Tail Bleeding Model
This is a primary screening model to assess overall hemostatic function.[1]
Protocol:
-
Animal Model: Male Swiss albino mice (25-30 g) are acclimatized for one week.
-
Grouping: Animals are divided into a control group (vehicle), a positive control group (e.g., tranexamic acid), and at least three experimental groups receiving different doses of this compound.
-
Administration: this compound is administered orally or intraperitoneally.
-
Procedure: After a specified pretreatment time, the mouse is anesthetized. The distal 3 mm of the tail is amputated. The tail is then immersed in saline at 37°C.
-
Endpoint: The time until bleeding ceases for at least 30 seconds is recorded as the bleeding time.
Liver Laceration Model
This model simulates internal organ bleeding and is useful for assessing hemostasis in a more physiologically relevant context.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Grouping and Administration: Similar to the tail bleeding model.
-
Procedure: Following anesthesia and a midline laparotomy, a standardized laceration is made on the left lobe of the liver.
-
Endpoint: Blood loss is quantified by weighing pre-weighed sterile gauze used to blot the injury site. Bleeding time can also be recorded.
Coagulation Parameter Analysis
To investigate the mechanism of action, blood samples are collected for coagulation assays.
Blood Sample Collection
Protocol:
-
Following the in-vivo experiments, blood is collected via cardiac puncture into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Platelet-poor plasma (PPP) is prepared by centrifugation for use in coagulation assays.
Prothrombin Time (PT)
This assay evaluates the extrinsic and common pathways of coagulation.
Protocol:
-
PPP is incubated at 37°C.
-
Thromboplastin reagent is added to the plasma.
-
The time taken for clot formation is recorded.
Activated Partial Thromboplastin Time (aPTT)
This assay assesses the intrinsic and common pathways of coagulation.[1]
Protocol:
-
PPP is incubated with a contact activator (e.g., silica) and phospholipids at 37°C.
-
Calcium chloride is added to initiate clotting.
-
The time to clot formation is measured.
Platelet Function Assays
To determine if this compound affects platelet function, platelet aggregation studies can be performed.
Protocol:
-
Platelet-rich plasma (PRP) is prepared from citrated whole blood.
-
PRP is placed in an aggregometer, and a baseline is established.
-
A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
The change in light transmittance, which corresponds to platelet aggregation, is recorded.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
| Table 1: Effect of this compound on Bleeding Time in Murine Tail Bleeding Model | |||
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Bleeding Time (seconds, Mean ± SEM) |
| Vehicle Control | - | 10 | 250 ± 20 |
| Positive Control | 50 | 10 | 120 ± 15 |
| This compound | 25 | 10 | 180 ± 18 |
| This compound | 50 | 10 | 155 ± 12 |
| This compound | 100 | 10 | 130 ± 10 |
| *p < 0.05 compared to Vehicle Control |
| Table 2: Effect of this compound on Coagulation Parameters | |||
| Treatment Group | Dose (mg/kg) | Prothrombin Time (PT, seconds, Mean ± SEM) | Activated Partial Thromboplastin Time (aPTT, seconds, Mean ± SEM) |
| Vehicle Control | - | 12.5 ± 0.8 | 35.2 ± 1.5 |
| This compound | 50 | 12.1 ± 0.6 | 28.1 ± 1.2 |
| This compound | 100 | 11.9 ± 0.7 | 25.5 ± 1.1 |
| *p < 0.05 compared to Vehicle Control |
| Table 3: Effect of this compound on Platelet Aggregation | ||
| Treatment Group | Agonist | Platelet Aggregation (%, Mean ± SEM) |
| Vehicle Control | ADP | 75 ± 5 |
| This compound (50 µM) | ADP | 72 ± 6 |
| Vehicle Control | Collagen | 82 ± 4 |
| This compound (50 µM) | Collagen | 80 ± 5 |
Visualizations
Experimental Workflow
Caption: Workflow for in-vivo and ex-vivo hemostatic evaluation of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound on the coagulation cascade.
References
Application Notes and Protocols for Preclinical Formulation of Lagochilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lagochilin is a tetracyclic diterpenoid isolated from plants of the Lagochilus genus, notably Lagochilus inebrians.[1][2] It has garnered scientific interest for its pronounced hemostatic, sedative, and hypotensive properties.[2] Preclinical evaluation of this compound in animal models is essential to validate its therapeutic potential and understand its mechanism of action. A significant challenge in the preclinical development of this compound is its poor aqueous solubility, which necessitates the use of specialized formulation strategies to ensure adequate bioavailability for in vivo studies.[3]
These application notes provide a comprehensive guide to formulating this compound for preclinical animal studies, including an overview of its physicochemical properties, recommended formulation strategies, and detailed experimental protocols for evaluating its hemostatic efficacy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to developing a stable and effective formulation. The available data for this compound is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₆O₅ | PubChem CID: 7061097 |
| Molecular Weight | 356.5 g/mol | PubChem CID: 7061097 |
| Physical State | Grey crystalline solid | [2] |
| Solubility | Poorly water-soluble. Water-soluble derivatives have been synthesized to improve this property. | [3] |
| Chemical Class | Diterpenoid | [2] |
Formulation Strategies for Preclinical Studies
Given this compound's lipophilic nature and poor water solubility, several formulation approaches can be considered for preclinical administration. The choice of formulation will depend on the route of administration (e.g., oral, intravenous), the required dose, and the specific animal model.
Oral Administration
For oral administration, the primary goal is to enhance the dissolution rate and solubility of this compound in the gastrointestinal tract.
-
Suspensions: A simple approach is to prepare a microsuspension of this compound in an aqueous vehicle containing a suspending agent and a wetting agent.
-
Solutions with Co-solvents: Utilizing a mixture of water and a biocompatible organic solvent (co-solvent) can significantly increase the solubility of this compound.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.
Intravenous Administration
For intravenous (IV) administration, the formulation must be a sterile, particle-free solution or a stable, fine emulsion to prevent embolism.
-
Co-solvent Systems: A common strategy for IV formulations of poorly soluble drugs is the use of co-solvents. However, the concentration of the co-solvent must be carefully controlled to avoid precipitation of the drug upon injection into the bloodstream.[4]
-
Surfactant-Based Solutions: The use of non-ionic surfactants can form micelles that encapsulate the lipophilic drug, thereby increasing its apparent solubility in an aqueous vehicle.
-
Oil-in-Water Emulsions: An oil-in-water (o/w) emulsion can be used to deliver this compound intravenously. The drug is dissolved in the oil phase, which is then dispersed as fine droplets in an aqueous continuous phase.
Experimental Protocols
Protocol for Preparation of a this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL this compound suspension.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium in purified water (vehicle)
-
0.1% (v/v) Tween 80 (wetting agent)
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Volumetric flask
Procedure:
-
Weigh the required amount of this compound powder.
-
In a glass mortar, add a small volume of the 0.1% Tween 80 solution to the this compound powder to form a smooth paste. This process wets the powder and prevents clumping.
-
Gradually add the 0.5% CMC sodium solution to the paste while continuously triturating with the pestle.
-
Transfer the mixture to a volumetric flask.
-
Rinse the mortar and pestle with the remaining vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the drug.
-
Make up the final volume with the 0.5% CMC sodium solution.
-
Continuously stir the suspension using a magnetic stirrer for at least 30 minutes before and during administration to ensure homogeneity.
Protocol for Preparation of a this compound Solution for Intravenous Injection
This protocol describes the preparation of a 1 mg/mL this compound solution using a co-solvent system.
Materials:
-
This compound powder
-
Ethanol (dehydrated, USP grade)
-
Propylene glycol (USP grade)
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Prepare the co-solvent vehicle by mixing Ethanol, Propylene Glycol, and WFI in a ratio of 10:40:50 (v/v/v).
-
Weigh the required amount of this compound and dissolve it in the co-solvent vehicle with the aid of vortexing or sonication.
-
Once completely dissolved, filter the solution through a 0.22 µm sterile filter into a sterile vial under aseptic conditions.
-
Visually inspect the final solution for any particulate matter.
-
Note: The final concentration of the organic solvents should be carefully considered to minimize potential toxicity in the animal model. It is advisable to conduct a preliminary tolerability study of the vehicle alone.
In Vivo Hemostatic Efficacy Evaluation
This model is a common and straightforward method for assessing the hemostatic potential of a test compound.
Procedure:
-
Administer the formulated this compound or vehicle control to mice via the desired route (e.g., oral gavage or intravenous injection).
-
At a predetermined time point after administration, anesthetize the mouse.
-
Carefully amputate 3 mm of the distal tail tip using a sharp scalpel.
-
Immediately immerse the tail in pre-warmed (37°C) isotonic saline.
-
Record the time until bleeding stops completely for at least 30 seconds. This is the bleeding time.
-
A significant reduction in bleeding time in the this compound-treated group compared to the vehicle control group indicates hemostatic activity.
To investigate the mechanism of hemostatic action, plasma-based coagulation assays can be performed.
-
Activated Partial Thromboplastin Time (aPTT): This assay evaluates the integrity of the intrinsic and common coagulation pathways.[5]
-
Prothrombin Time (PT): This assay assesses the extrinsic and common pathways of coagulation.[6]
General Procedure:
-
Collect blood from treated and control animals into tubes containing 3.2% sodium citrate.
-
Prepare platelet-poor plasma (PPP) by centrifugation.
-
Perform the aPTT and PT assays according to the instructions of commercially available kits or established laboratory protocols.[7][8][9][10][11]
-
A shortening of the aPTT or PT suggests that this compound may enhance the coagulation cascade.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Lagochilus inebrians - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 131898-43-6 | Benchchem [benchchem.com]
- 4. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. linear.es [linear.es]
- 10. labcorp.com [labcorp.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Assessing the Sedative Effects of Lagochilin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the sedative properties of Lagochilin, a diterpenoid found in plants of the Lagochilus genus, using established rodent models. The protocols outlined below are standard behavioral assays used to screen and characterize compounds for their sedative and hypnotic effects.
Introduction
Lagochilus inebrians, a plant native to Central Asia, has a long history of traditional use for its intoxicating and sedative effects.[1] The primary psychoactive compound isolated from this plant is this compound, a diterpene.[2] Preliminary research and ethnobotanical evidence suggest that this compound possesses sedative and hypnotic properties, making it a compound of interest for novel drug development in the field of neuroscience.[1]
The following protocols describe key in vivo assays for assessing the sedative effects of this compound in rodent models: the Open Field Test (OFT), the Elevated Plus Maze (EPM), and the Pentobarbital-Induced Sleep Test. Additionally, a potential mechanism of action involving the GABAergic system is discussed, along with a protocol for an in vitro GABAA receptor binding assay.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments when assessing a compound with sedative properties like this compound.
Table 1: Hypothetical Data from the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center Zone (s) | Rearing Frequency |
| Vehicle (Saline) | - | 2500 ± 150 | 30 ± 5 | 40 ± 8 |
| Diazepam (Positive Control) | 2 | 1800 ± 120 | 55 ± 7 | 25 ± 5 |
| This compound | 10 | 2100 ± 140 | 35 ± 6 | 32 ± 7 |
| This compound | 30 | 1500 ± 110 | 48 ± 8 | 18 ± 4 |
| This compound | 100 | 1000 ± 90 | 65 ± 9 | 10 ± 3** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Hypothetical Data from the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Entries into Open Arms (%) | Total Arm Entries |
| Vehicle (Saline) | - | 25 ± 4 | 15 ± 3 | 30 ± 5 |
| Diazepam (Positive Control) | 1 | 50 ± 6 | 35 ± 5 | 28 ± 4 |
| This compound | 10 | 32 ± 5 | 20 ± 4 | 29 ± 5 |
| This compound | 30 | 45 ± 7 | 30 ± 6 | 27 ± 4 |
| This compound | 100 | 60 ± 8 | 42 ± 7 | 25 ± 3 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 3: Hypothetical Data from the Pentobarbital-Induced Sleep Test
| Treatment Group | Dose (mg/kg) | Sleep Latency (min) | Duration of Sleep (min) |
| Vehicle (Saline) | - | 15 ± 2 | 25 ± 4 |
| Diazepam (Positive Control) | 3 | 8 ± 1 | 55 ± 6 |
| This compound | 10 | 12 ± 2 | 35 ± 5 |
| This compound | 30 | 7 ± 1 | 60 ± 7 |
| This compound | 100 | 5 ± 1 | 90 ± 10 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. A sedative compound is expected to decrease locomotor activity.
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm for mice), made of a non-porous material for easy cleaning.[3]
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., Ethovision).
-
This compound, positive control (e.g., diazepam), and vehicle.
-
Rodents (mice or rats).
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound, diazepam, or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
Gently place a single animal in the center of the open field arena.[4]
-
Record the animal's activity for a set duration, typically 5-10 minutes.[4]
-
After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[4]
-
Analyze the recorded video using the tracking software to quantify the following parameters:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior that can be reduced by sedatives.
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior. Anxiolytic and sedative compounds typically increase the time spent in and entries into the open arms.
Materials:
-
Elevated plus maze apparatus with two open and two closed arms, elevated from the floor.
-
Video camera and tracking software.
-
This compound, positive control (e.g., diazepam), and vehicle.
-
Rodents (mice or rats).
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the test compounds as described for the OFT.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session and clean the maze between animals.
-
Analyze the recordings for the following parameters:
-
Time spent in the open arms: A primary measure of anxiolytic-like effects.
-
Percentage of entries into the open arms: (Number of open arm entries / Total number of arm entries) x 100.
-
Total number of arm entries: An indicator of overall locomotor activity.
-
Pentobarbital-Induced Sleep Test
This test assesses the hypnotic effects of a compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of pentobarbital.
Materials:
-
Pentobarbital sodium solution.
-
This compound, positive control (e.g., diazepam), and vehicle.
-
Rodents (mice).
-
Heating pad to maintain body temperature.
-
Stopwatches.
Procedure:
-
Administer this compound, diazepam, or vehicle to the animals.
-
After a set time (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital (e.g., 30-40 mg/kg, i.p.).
-
Immediately observe the animals for the loss of the righting reflex. The time from pentobarbital injection to the loss of the righting reflex is recorded as the sleep latency . The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.
-
The time from the loss to the spontaneous recovery of the righting reflex is measured as the duration of sleep .
Hypothesized Signaling Pathway and Mechanism of Action
The sedative and hypnotic effects of many compounds are mediated through the enhancement of the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It is hypothesized that this compound may act as a positive allosteric modulator of the GABAA receptor, similar to benzodiazepines and barbiturates. This would lead to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability.
In Vitro GABAA Receptor Binding Assay
To investigate the interaction of this compound with the GABAA receptor, a radioligand binding assay can be performed.
Materials:
-
Rat brain cortex membranes (a rich source of GABAA receptors).
-
Radioligand specific for a site on the GABAA receptor (e.g., [3H]muscimol for the GABA binding site, or [3H]flunitrazepam for the benzodiazepine site).
-
This compound at various concentrations.
-
Unlabeled ligand to determine non-specific binding.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare a suspension of rat brain membranes.
-
Incubate the membranes with the radioligand in the presence and absence of varying concentrations of this compound.
-
A parallel set of tubes containing a high concentration of an unlabeled ligand is used to determine non-specific binding.
-
After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.
-
The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The ability of this compound to displace the radioligand is then determined to assess its binding affinity for the GABAA receptor.
Visualizations
Caption: Experimental workflow for assessing the sedative effects of this compound.
References
- 1. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 3. Effects of agarwood extracts on the central nervous system in mice. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the yield of Lagochilin extraction?
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the yield of Lagochilin extraction from Lagochilus inebrians and other Lagochilus species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in optimizing their extraction processes.
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction and provides actionable solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inefficient extraction method. | Consider switching to a more advanced technique such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE). Optimize parameters of your current method (see protocols below). |
| Inappropriate solvent selection. | Dichloroethane has been reported to provide good yields. For greener alternatives, consider optimizing with ethanol or ethanol-water mixtures. | |
| Poor quality of plant material. | Ensure the plant material (leaves and stems) is properly dried and ground to a consistent particle size to maximize surface area for extraction. | |
| Degradation of this compound. | Avoid excessive heat and prolonged extraction times, especially with conventional heating methods. | |
| Presence of Impurities in Extract | Co-extraction of other plant metabolites. | Employ a purification step after initial extraction. Recrystallization from hot water or a suitable solvent is a common method.[1] Washing the crude extract with a solvent in which this compound has low solubility can also remove impurities. |
| Incomplete solvent removal. | Ensure complete evaporation of the extraction solvent under reduced pressure. | |
| Inconsistent Results Between Batches | Variation in plant material. | Source plant material from a consistent and reliable supplier. If wildcrafting, note the collection time and location, as metabolite content can vary. |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including temperature, time, solvent-to-solid ratio, and (for advanced techniques) power/pressure. |
Frequently Asked Questions (FAQs)
1. What is the expected yield of this compound from Lagochilus inebrians?
Reported yields of this compound can vary significantly depending on the extraction method and the quality of the plant material. A conventional method using hot dichloroethane has been reported to yield up to 3% this compound by weight of the dry plant material. This is a significant improvement over older methods that yielded as low as 0.03%.
2. Which solvent is best for this compound extraction?
Hot dichloroethane has been effectively used for this compound extraction, leading to crystallization of the compound upon cooling. However, due to the toxicity of chlorinated solvents, researchers are encouraged to explore greener alternatives. Ethanol and ethanol-water mixtures are common solvents for extracting polar and moderately polar compounds like diterpenoids and should be investigated for their efficacy in this compound extraction.
3. How can I improve the efficiency of my current extraction method?
To improve the efficiency of conventional extraction methods, such as maceration or Soxhlet extraction, consider the following:
-
Particle Size Reduction: Grinding the dried plant material to a fine, uniform powder increases the surface area available for solvent contact.
-
Agitation: Constant stirring or shaking during maceration can enhance solvent penetration and diffusion.
-
Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can degrade this compound. The optimal temperature should be determined experimentally.
-
Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but also requires more solvent and a more involved evaporation step. This ratio should be optimized for your specific process.
4. What are the advantages of modern extraction techniques like UAE, MAE, and SFE?
Modern extraction techniques offer several advantages over conventional methods:
-
Increased Yield: These methods often result in higher extraction yields in a shorter amount of time.
-
Reduced Solvent Consumption: They are generally more efficient, requiring less solvent, which is both cost-effective and environmentally friendly.
-
Reduced Extraction Time: Extraction times can be reduced from hours or days to minutes.
-
Improved Purity: In some cases, these techniques can offer higher selectivity, leading to a purer initial extract.
5. What is the primary biological activity of this compound?
This compound is primarily known for its hemostatic (blood-clotting) properties. It has been shown to accelerate blood coagulation. Additionally, extracts of Lagochilus species containing this compound have demonstrated anti-inflammatory , antioxidant, and enzyme inhibitory activities.
Experimental Protocols
Conventional Extraction with Dichloroethane
This protocol is based on a patented method for this compound extraction.
Materials:
-
Dried and ground leaves and stems of Lagochilus inebrians.
-
Dichloroethane.
-
Heating mantle and reflux condenser.
-
Filtration apparatus.
-
Crystallization vessel.
Procedure:
-
Place the dried and ground plant material in a round-bottom flask.
-
Add dichloroethane to achieve a desired solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Heat the mixture to the boiling point of dichloroethane and maintain a gentle reflux for 3 hours.
-
After 3 hours, turn off the heat and allow the mixture to cool slightly.
-
Filter the hot extract to remove the plant material.
-
Allow the filtrate to cool to room temperature and then chill to induce crystallization of this compound.
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold dichloroethane to remove residual impurities.
-
Further purify the crystals by recrystallization from hot water or a suitable solvent.
General Protocol for Ultrasound-Assisted Extraction (UAE)
This is a general guideline for developing a UAE protocol for this compound. Optimization of parameters is crucial.
Materials:
-
Dried and ground Lagochilus plant material.
-
Selected solvent (e.g., ethanol, ethanol-water mixture).
-
Ultrasonic bath or probe sonicator.
-
Extraction vessel.
Procedure:
-
Combine the plant material and solvent in the extraction vessel.
-
Place the vessel in the ultrasonic bath or insert the probe sonicator.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes).
-
Monitor and control the temperature of the extraction mixture, as ultrasonication can generate heat.
-
After the extraction period, separate the extract from the solid plant material by filtration or centrifugation.
-
Evaporate the solvent to obtain the crude extract.
-
Proceed with purification steps.
General Protocol for Microwave-Assisted Extraction (MAE)
This is a general guideline for developing an MAE protocol for this compound. Optimization is key.
Materials:
-
Dried and ground Lagochilus plant material.
-
Selected solvent (e.g., ethanol, ethanol-water mixture).
-
Microwave extraction system.
-
Extraction vessel suitable for microwave use.
Procedure:
-
Mix the plant material and solvent in the microwave-safe extraction vessel.
-
Place the vessel in the microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 200-800 W) for a specific time (e.g., 5-30 minutes).
-
Control the temperature and pressure inside the vessel according to the system's capabilities.
-
After extraction, allow the vessel to cool before opening.
-
Separate the extract from the plant residue.
-
Remove the solvent to yield the crude extract.
-
Purify the extract as needed.
Data Presentation
Table 1: Comparison of Reported this compound Extraction Yields
| Extraction Method | Solvent | Reported Yield (% w/w of dry plant) | Reference |
| Conventional (undisclosed) | Not specified | 0.03 | Mentioned as prior art in patent |
| Conventional (Hot Reflux) | Dichloroethane | 3 | Patent SU99459A1 |
Visualizations
Logical Workflow for Optimizing this compound Extraction
Caption: A logical workflow for the optimization of this compound extraction.
Potential Signaling Pathway for Hemostatic Action of this compound
Caption: Inferred hemostatic action of this compound via the coagulation cascade.
Potential Anti-Inflammatory Action of this compound
Caption: Postulated anti-inflammatory mechanism of this compound.
References
Technical Support Center: Overcoming Solubility Issues of Lagochilin
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for overcoming the inherent low aqueous solubility of the diterpenoid, Lagochilin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its poor aqueous solubility a significant challenge?
A1: this compound is a diterpenoid compound with a molecular weight of 356 g/mol and the chemical formula C₂₀H₃₆O₅.[1] It is known to be practically insoluble in water.[1] This poor solubility is a major obstacle in research and development as it can lead to low bioavailability, hinder the preparation of formulations for in vitro and in vivo studies, and result in unreliable experimental outcomes.
Q2: In my experiment, what are the common indicators of this compound solubility problems?
A2: You may be encountering solubility issues if you observe the following:
-
Visible Precipitation: You see solid particles in your aqueous solution after adding this compound, either immediately or over time.
-
Cloudy or Hazy Solutions: The solution appears turbid, indicating that the compound is not fully dissolved.
-
Low or Inconsistent Bioactivity: In cell-based assays or animal studies, you observe lower-than-expected or highly variable biological effects, which could be due to insufficient compound concentration reaching the target.
-
Difficulty in Formulation: You are unable to prepare a homogenous, stable aqueous stock solution at the desired concentration.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several established techniques can be employed to improve the solubility of poorly water-soluble natural products like this compound.[2][3] The most common and effective methods include:
-
Cosolvent Systems: Using a mixture of water and a water-miscible organic solvent.
-
Complex Formation: Encapsulating this compound within a larger molecule, such as a cyclodextrin, to form a water-soluble inclusion complex.[4]
-
Solid Dispersion: Dispersing this compound in an inert, hydrophilic carrier at a solid state to improve its dissolution rate.[5][6]
-
Nanotechnology: Reducing the particle size to the nanoscale (e.g., nanosuspensions) to increase the surface area for dissolution.[6][7]
-
Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble derivative that converts back to the active form in vivo.[8][9]
Q4: How do I select the most appropriate solubility enhancement method for my experiment?
A4: The choice of method depends on your specific experimental needs, such as the required concentration, the biological system being used (e.g., in vitro vs. in vivo), and the potential for excipient interference. The following decision workflow can guide your selection.
Q5: How can I accurately measure the concentration of dissolved this compound in my prepared solutions?
A5: To confirm the actual concentration of solubilized this compound, it is crucial to separate any undissolved particles (e.g., by filtration through a 0.22 µm membrane) and then quantify the amount in the filtrate.[10] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are highly sensitive and accurate methods for this purpose.[10][11][12]
Troubleshooting Guide 1: Using Cosolvent Systems
This is often the simplest method for preparing stock solutions for in vitro experiments. A small amount of a water-miscible organic solvent is used to dissolve this compound before diluting with an aqueous medium.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a minimal volume of a suitable organic cosolvent (e.g., DMSO, ethanol, or methanol) to the powder.
-
Solubilization: Vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.
-
Aqueous Dilution: Perform serial dilutions of this concentrated stock solution into your aqueous experimental medium (e.g., cell culture media, buffer). Crucially, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid toxicity in biological systems.
-
Final Check: Visually inspect the final solution for any signs of precipitation.
Data Presentation: Solubility of a Model Diterpenoid in Cosolvent Systems
| Cosolvent | Concentration in Water | Model Diterpenoid Solubility (µg/mL) | Notes |
| DMSO | 100% | > 10,000 | Good for high-concentration stock solutions. |
| Ethanol | 100% | > 5,000 | A less toxic alternative to DMSO for some assays. |
| DMSO | 1% (v/v) | ~50 | Often sufficient for in vitro working concentrations. |
| Ethanol | 1% (v/v) | ~20 | Final concentration must be tested for cell toxicity. |
| PEG 400 | 10% (v/v) | ~150 | Can be suitable for some in vivo formulations. |
Troubleshooting Q&A: Cosolvents
-
Q: My compound precipitates when I add it to the aqueous buffer. What should I do?
-
A: This is a common issue. Try increasing the initial concentration of your stock solution in the pure organic solvent so that a smaller volume is needed for dilution. Alternatively, you can try pre-warming your aqueous buffer or increasing the final percentage of the cosolvent, but always be mindful of the tolerance of your experimental system.
-
-
Q: I am concerned about the toxicity of the cosolvent in my cell culture assay.
-
A: Always run a vehicle control experiment, where you treat your cells with the highest concentration of the cosolvent used in your experiment, but without this compound. This will help you differentiate between the effects of the compound and the solvent. Ethanol is often better tolerated than DMSO in sensitive cell lines.
-
Troubleshooting Guide 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, forming a water-soluble "host-guest" complex.[4][13] This method is excellent for reducing the concentration of free organic solvent and is often used in pharmaceutical formulations.[14]
Visualization: Mechanism of Cyclodextrin Inclusion Complex
Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex
-
Carrier Solution: Prepare a solution of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in water. Warming the solution slightly (to 40-50°C) can help dissolve the cyclodextrin.
-
This compound Addition: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously. A molar ratio of 1:1 or 1:2 (this compound:Cyclodextrin) is a good starting point.
-
Complexation: Seal the container and stir the mixture at room temperature or a slightly elevated temperature for 24-48 hours. Using a magnetic stirrer is ideal.
-
Clarification: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any uncomplexed, undissolved this compound.
-
Collection and Sterilization: Carefully collect the supernatant. This solution contains the solubilized this compound-cyclodextrin complex. For biological experiments, it can be sterilized by filtration through a 0.22 µm filter.
-
Quantification: Determine the final concentration of this compound in the solution using a validated analytical method like HPLC.
Data Presentation: Characteristics of Common Cyclodextrins
| Cyclodextrin Type | Cavity Size (Å) | Water Solubility (g/100mL) | Key Features |
| α-Cyclodextrin (α-CD) | 4.7 - 5.3 | 14.5 | Smallest cavity, may not fit this compound well. |
| β-Cyclodextrin (β-CD) | 6.0 - 6.5 | 1.85 | Common and cost-effective, but has lower water solubility.[4] |
| γ-Cyclodextrin (γ-CD) | 7.5 - 8.3 | 23.2 | Larger cavity, very soluble. |
| Hydroxypropyl-β-CD (HP-β-CD) | 6.0 - 6.5 | > 60 | High aqueous solubility and low toxicity, widely used in formulations.[15] |
| Sulfobutylether-β-CD (SBE-β-CD) | 6.0 - 6.5 | > 70 | High solubility, often used for intravenous formulations.[4] |
Troubleshooting Q&A: Cyclodextrins
-
Q: The final concentration of this compound is still too low. How can I improve it?
-
Q: Can the cyclodextrin itself affect my biological experiment?
-
A: Yes, at high concentrations, cyclodextrins can have biological effects, such as extracting cholesterol from cell membranes.[17] It is essential to run a vehicle control with just the cyclodextrin at the same concentration to account for any effects of the carrier.
-
Troubleshooting Guide 3: Solid Dispersion
Solid dispersion is a technique where the drug is dispersed within a hydrophilic polymeric carrier.[18] When this solid is added to water, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances the overall dissolution rate.[5][6] The solvent evaporation method is a common way to prepare solid dispersions in a lab setting.[19][20]
Visualization: Workflow for Solid Dispersion Preparation
Experimental Protocol: Solid Dispersion by Solvent Evaporation
-
Selection: Choose a hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, or a mixture) that dissolves both this compound and the carrier.
-
Dissolution: Dissolve a defined ratio of this compound and the carrier (e.g., 1:1, 1:5, 1:10 w/w) in the chosen solvent in a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will leave a thin, solid film on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask. Grind it into a fine powder using a mortar and pestle, then pass it through a sieve to ensure a uniform particle size.
-
Storage & Use: Store the resulting powder in a desiccator. To use, weigh the required amount of the solid dispersion powder and dissolve it in the aqueous medium.
Data Presentation: Common Polymeric Carriers for Solid Dispersions
| Carrier | Abbreviation | Key Properties | Common Preparation Methods |
| Polyvinylpyrrolidone | PVP | Amorphous, high glass transition temperature, good solubilizer. | Solvent Evaporation, Hot-Melt Extrusion[5] |
| Polyethylene Glycol | PEG | Crystalline or semi-crystalline, low melting points, highly water-soluble. | Melting, Solvent Evaporation[5] |
| Hydroxypropyl Methylcellulose | HPMC | Amorphous, can inhibit drug crystallization. | Spray Drying, Solvent Evaporation[21] |
| Poloxamers (e.g., Pluronic® F68) | - | Surfactant properties, can form micelles. | Melting, Spray Congealing[22] |
Troubleshooting Q&A: Solid Dispersions
-
Q: My solid dispersion is sticky and difficult to handle.
-
A: This often happens if the carrier has a low melting point (like some PEGs) or if residual solvent is present. Ensure complete drying in a vacuum oven. You can also try using a carrier with a higher glass transition temperature, like PVP or HPMC.
-
-
Q: The dissolution rate of my solid dispersion is not as high as expected.
-
A: The ratio of drug to carrier is critical. Try increasing the proportion of the hydrophilic carrier. Also, ensure that the drug is in an amorphous state within the dispersion, which can be checked using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[5] An amorphous state generally dissolves faster than a crystalline one.
-
References
- 1. peerianjournal.com [peerianjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guest-host Relationship of Cyclodextrin and its Pharmacological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to improve the solubility of therapeutical natural products: a review [ouci.dntb.gov.ua]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Enhancing Drug Candidates: Solubility Solutions from UW-Madison - Innovations Report [innovations-report.com]
- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Interactions of cyclodextrins and their derivatives with toxic organophosphorus compounds [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 16. researchgate.net [researchgate.net]
- 17. The Impact of Cyclodextrins on the Physiology of Candida boidinii: Exploring New Opportunities in the Cyclodextrin Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. iosrphr.org [iosrphr.org]
- 20. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of Lagochilin
This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Lagochilin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A: In an ideal HPLC analysis, the chromatographic peak should be symmetrical and resemble a Gaussian curve. Peak tailing is a common distortion where the latter half of the peak is broader than the front half, creating an asymmetrical shape.[1] This occurs when a single analyte experiences multiple retention mechanisms within the column, often due to secondary, undesirable interactions with the stationary phase.[1][2]
Q2: Why is peak tailing a problem for this compound analysis?
A: Peak tailing can significantly compromise the quality and reliability of your analytical results. The key problems include:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately identify all components in your sample.[1][3]
-
Inaccurate Quantification: Asymmetric peaks are difficult for chromatography software to integrate correctly, leading to unreliable calculations of the analyte's concentration.[1][3]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and make it harder to detect low concentrations of this compound.
-
Poor Reproducibility: Tailing can indicate an unstable chromatographic system, leading to variability in results between different runs.[1]
Q3: How is peak tailing measured?
A: Peak tailing is most commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 suggest significant tailing.[3]
| Tailing Factor (Tf) | Peak Shape Interpretation | Recommendation |
| 1.0 | Perfectly Symmetrical (Ideal) | Excellent |
| 1.0 - 1.2 | Acceptable Symmetry | Method is likely robust |
| 1.2 - 1.5 | Moderate Tailing | Investigation recommended |
| > 1.5 | Significant Tailing | Corrective action required |
Troubleshooting Guide for this compound Peak Tailing
This guide is designed to help you systematically identify and resolve the root cause of peak tailing in your this compound analysis.
Initial Diagnosis
Q4: My this compound peak is tailing. Where do I start?
A: Start by determining if the problem is specific to this compound or affects all peaks in your chromatogram. This initial diagnosis will help you decide whether to investigate chemical interactions or physical/instrumental problems.
Diagram: Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow to diagnose the cause of peak tailing.
Caption: A step-by-step workflow for diagnosing HPLC peak tailing.
Column-Related Issues
Q5: Could my HPLC column be the cause of tailing for this compound?
A: Yes, the column is a primary suspect. This compound is a diterpenoid with multiple polar hydroxyl groups.[2][4] These groups can form secondary interactions (e.g., hydrogen bonding) with active sites on the column's stationary phase, leading to peak tailing.
Possible Causes & Solutions:
-
Residual Silanol Groups: Even on a standard C18 column, unreacted silanol groups (Si-OH) on the silica surface can interact with the polar groups of this compound.[1] This creates a secondary, more polar retention mechanism that causes tailing.
-
Column Contamination: Impurities from previous samples can accumulate at the head of the column, creating active sites that interact with your analyte.
-
Column Degradation or Voids: Over time or with harsh mobile phases (high pH), the silica packing can degrade or settle, creating a void at the column inlet.[2][3] This disrupts the sample band and causes tailing for all peaks.
-
Solution: Replace the column. A new column should immediately resolve the issue if a void was the cause.[2]
-
Diagram: Analyte Interaction with Stationary Phase
This diagram illustrates how polar analytes like this compound can interact with residual silanol groups on a silica-based stationary phase, causing peak tailing.
Caption: Secondary polar interactions causing peak tailing.
Mobile Phase-Related Issues
Q6: How can I adjust my mobile phase to fix peak tailing for this compound?
A: The mobile phase composition is a powerful tool for controlling peak shape.[4][7]
Possible Causes & Solutions:
-
Incorrect Solvent Strength: If the mobile phase is too weak (too much water in reversed-phase), the analyte may interact more strongly with the stationary phase, increasing the chances of tailing.
-
Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10%.[3] This will speed up elution and can improve peak shape.
-
-
Mobile Phase pH (Less Common for this compound): While this compound is neutral, the pH of the mobile phase can affect the ionization state of the silica surface itself. At pH levels above ~3.5, silanol groups become increasingly deprotonated (Si-O⁻), making them more interactive with polar compounds.[8]
-
Solution: For neutral compounds, maintaining a slightly acidic mobile phase (e.g., pH 2.5-3.5) by adding 0.1% formic acid or phosphoric acid can help suppress silanol activity and improve peak shape.[3]
-
Sample-Related Issues
Q7: Could my sample preparation be causing the peak tailing?
A: Yes, issues with the sample concentration or the solvent used to dissolve it are common culprits.
-
Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a characteristic "shark-fin" or tailing peak shape.[9][10]
-
Solution: Reduce the mass of sample injected. Perform a dilution series to see if the peak shape improves. See Protocol 1 below for a detailed method.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), the sample band will be distorted as it enters the column.[3]
-
Solution: Ideally, dissolve your this compound sample in the initial mobile phase.[3] If a stronger solvent is needed for solubility, keep the injection volume as small as possible.
-
Experimental Protocols
Protocol 1: Diagnosing and Correcting for Mass Overload
This protocol provides a step-by-step method to determine if column overload is the cause of peak tailing.
Objective: To assess if the amount of this compound injected onto the column is causing peak tailing.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of your this compound standard at the highest concentration you typically analyze.
-
Create a Dilution Series: Create a series of dilutions from the stock solution. A 10-fold dilution series is a good starting point.
-
Sample 1: Stock (e.g., 1 mg/mL)
-
Sample 2: 1:10 dilution of Stock (e.g., 0.1 mg/mL)
-
Sample 3: 1:100 dilution of Stock (e.g., 0.01 mg/mL)
-
-
Sequential Injections: Inject the samples sequentially, starting with the most dilute sample (Sample 3) and moving to the most concentrated (Sample 1).
-
Data Analysis:
-
Overlay the chromatograms for all three injections.
-
Normalize the peak heights to compare the peak shapes directly.
-
Calculate the Tailing Factor (Tf) for the this compound peak in each run.
-
Interpreting the Results:
| Observation | Conclusion | Next Step |
| Peak tailing decreases significantly as the concentration decreases. The most dilute sample has a symmetrical peak (Tf ≈ 1.0). | The original concentration was causing mass overload . | Reduce the concentration of your samples and standards for future analyses to a level that provides a symmetrical peak. |
| Peak tailing remains consistent across all concentrations. The Tailing Factor does not improve with dilution. | Mass overload is not the cause. | The issue is likely chemical (e.g., secondary interactions) or physical (e.g., column void). Proceed to other troubleshooting steps. |
Summary of Troubleshooting Actions
| Issue Category | Potential Cause | Recommended Solution(s) |
| Column | Secondary interactions with silanols | Use a high-purity, end-capped C18 column. |
| Column contamination | Flush column with strong solvent; use a guard column. | |
| Column void / degradation | Replace the column. | |
| Mobile Phase | Mobile phase too weak | Increase percentage of organic solvent. |
| Active silanol groups | Add 0.1% formic acid to the mobile phase to lower pH to ~3. | |
| Sample | Mass overload | Dilute the sample or reduce injection volume.[3] |
| Strong sample solvent | Dissolve sample in the mobile phase. | |
| Instrument | Extra-column volume (dead volume) | Use shorter, narrower ID tubing; check fittings.[3] |
References
- 1. google.com [google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-1212109) | 131898-43-6 [evitachem.com]
- 4. peerianjournal.com [peerianjournal.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
Technical Support Center: Navigating the NMR Spectrum of Lagochilin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lagochilin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of this complex diterpenoid, with a particular focus on resolving signal overlap.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal overlap in the 1H NMR spectrum of my this compound sample. Is this a common issue?
A1: Yes, significant signal overlap is a frequently encountered challenge in the 1H NMR spectroscopy of this compound and other labdane diterpenoids. The complex, polycyclic structure of this compound contains numerous protons in similar chemical environments, particularly in the aliphatic region, leading to closely spaced or overlapping multiplets. This can complicate spectral interpretation and accurate signal assignment.
Q2: What are the primary causes of signal overlap in the NMR spectrum of this compound?
A2: The primary causes of signal overlap in the NMR spectrum of this compound include:
-
Structural Complexity : The rigid cage-like structure of the labdane diterpenoid core results in many protons having similar chemical shifts.
-
Presence of Multiple Methyl Groups : this compound possesses several methyl groups, some of which may be in magnetically similar environments, leading to overlapping singlets or doublets.
-
Methylene and Methine Proton Crowding : The numerous methylene (-CH2-) and methine (-CH-) groups in the decalin ring system produce complex multiplets that often fall within a narrow chemical shift range.
-
Solvent Effects : The choice of deuterated solvent can influence the chemical shifts of protons and potentially exacerbate or alleviate overlap.
Q3: Are there published 1H and 13C NMR data available for this compound that I can use as a reference?
A3: Yes, detailed 1H (PMR) and 13C NMR spectral data for this compound and its derivatives have been reported in the scientific literature. A key reference for the 13C NMR data is the 1979 publication by Mavlankulova et al. titled "13C NMR Spectra of Lagochiline and Its Derivatives" in the journal Chemistry of Natural Compounds.[1] Analysis of the PMR spectra of this compound has also been described, revealing the presence of three methyl groups and protons associated with primary and secondary alcohol functionalities.[1] Consulting these original sources is highly recommended for accurate signal assignment.
Q4: What initial steps can I take to troubleshoot poor resolution in my this compound NMR spectrum?
A4: To improve spectral resolution, consider the following:
-
Sample Purity : Ensure your this compound sample is of high purity. Impurities can introduce additional signals that contribute to spectral crowding.
-
Solvent Selection : Experiment with different deuterated solvents (e.g., CDCl3, DMSO-d6, C6D6). A change in solvent can induce differential chemical shifts, potentially resolving some overlapped signals.
-
Higher Magnetic Field Strength : If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion and improve resolution.
-
Sample Concentration : Optimize the sample concentration. Very high concentrations can lead to line broadening, while very low concentrations will result in a poor signal-to-noise ratio.
-
Shimming : Careful and thorough shimming of the magnetic field is crucial for obtaining sharp lines and good resolution.
Troubleshooting Guides
Guide 1: Resolving Overlapped Signals Using 2D NMR Spectroscopy
When 1D NMR spectra are insufficient for complete assignment due to signal overlap, a suite of 2D NMR experiments is indispensable.
Issue: Inability to distinguish and assign individual proton and carbon signals in the crowded regions of the this compound NMR spectrum.
Solution: Employ a combination of 2D NMR techniques to resolve correlations and establish connectivity.
Experimental Protocols:
-
1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. It is invaluable for tracing out proton-proton connectivity networks within the molecule.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond 1JCH coupling). This is a powerful tool for assigning carbon signals based on their attached, and often better-resolved, proton signals.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (2JCH and 3JCH). This is crucial for piecing together the carbon skeleton by connecting different spin systems identified in the COSY spectrum.
-
1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. NOESY/ROESY data is essential for determining the stereochemistry of this compound.
Workflow for 2D NMR Analysis of this compound:
References
Optimizing the reaction conditions for Lagochilin derivatization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Lagochilin.
Disclaimer
The following protocols and troubleshooting advice are based on general principles of organic chemistry and derivatization of polyhydroxylated diterpenoids. Due to the limited specific literature on this compound derivatization, these should be considered as starting points for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for a polyhydroxylated molecule like this compound?
A1: The most common strategies for derivatizing the four hydroxyl groups of this compound are acylation (e.g., acetylation to form esters) and silylation (to form silyl ethers).[1][2][3] These methods are generally high-yielding and can be tailored to achieve different degrees of substitution. Etherification is another possibility, though it may require more stringent conditions.
Q2: Is it possible to selectively derivatize one hydroxyl group over the others?
A2: Yes, selectivity is possible and is primarily governed by the steric and electronic environment of each hydroxyl group. Studies on the acylation of this compound have shown the following order of reactivity: C15 > C16 > C18 > C3.[4] This means the primary hydroxyl at C15 is the most reactive, followed by the other primary hydroxyl at C16, the secondary hydroxyl at C18, and finally the sterically hindered tertiary hydroxyl at C3. By carefully controlling stoichiometry, temperature, and reaction time, you can favor mono- or di-substituted derivatives.
Q3: What is the role of the lactone ring in this compound derivatization, and is it stable?
A3: The lactone ring in this compound is an ester and can be sensitive to pH. It is generally stable under neutral to mildly acidic conditions.[5][6] However, under strongly basic (e.g., saponification with NaOH) or strongly acidic conditions, the lactone can undergo hydrolysis to open the ring, forming a hydroxy-carboxylate.[5][6] This is an important consideration when choosing reaction and workup conditions. Most acylation and silylation reactions are performed under conditions that preserve the lactone ring.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the products?
A4: Thin-Layer Chromatography (TLC) is excellent for real-time reaction monitoring to observe the consumption of starting material and the formation of products. For product characterization, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and determine which hydroxyl groups have been derivatized.
-
Mass Spectrometry (MS): To confirm the molecular weight of the derivative.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting Guides
This section addresses common problems encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Acylating or silylating agents may have degraded due to moisture. 2. Insufficient Catalyst: The amount of base or acid catalyst may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 4. Steric Hindrance: The target hydroxyl group (especially at C3) is highly hindered. | 1. Use freshly opened or purified reagents. Ensure all glassware is oven-dried.[7] 2. Increase the amount of catalyst (e.g., DMAP, pyridine, or imidazole) in small increments. 3. Increase the reaction temperature by 10-20 °C and monitor by TLC. 4. For hindered groups, use a less bulky derivatizing agent or a more reactive one. Increase reaction time significantly. |
| Multiple Products Formed | 1. Over-derivatization: Reaction time is too long, or the temperature is too high, leading to di-, tri-, or tetra-substituted products when a mono-substituted product was desired. 2. Side Reactions: The lactone ring may be opening, or other side reactions may be occurring.[8][9] | 1. Monitor the reaction closely by TLC and quench it as soon as the desired product is dominant.[7] Reduce the stoichiometry of the derivatizing agent. 2. Ensure reaction conditions are not too harsh (e.g., avoid strong bases). Use buffered solutions during workup to control pH. |
| Starting Material Remains Unchanged | 1. Reaction Conditions Too Mild: Temperature, reaction time, or catalyst amount may be insufficient for the less reactive hydroxyl groups. 2. Poor Solubility: this compound may not be fully dissolved in the chosen solvent. | 1. Increase temperature, extend reaction time, or use a more potent catalyst. For silylation, a stronger silylating agent might be needed (e.g., TBS-Cl instead of TMS-Cl).[3] 2. Use a co-solvent like DMF or DMA to improve solubility. Gently warm the mixture to aid dissolution before adding reagents. |
| Product is Difficult to Purify | 1. Similar Polarity of Products: Mono-, di-, and tri-substituted products may have very similar Rf values on TLC, making separation by column chromatography difficult. 2. Product Degradation on Silica Gel: Some derivatives, particularly silyl ethers, can be sensitive to the acidic nature of silica gel.[7] | 1. Use a high-performance flash chromatography system with a shallow solvent gradient. Consider reverse-phase chromatography if products are sufficiently nonpolar. 2. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%). |
| Lactone Ring Opening | 1. Basic or Acidic Contamination: Trace amounts of acid or base in reagents or during workup can catalyze hydrolysis.[5] 2. Hydrolysis during Workup: Using strong aqueous acid or base washes can open the lactone. | 1. Use purified, neutral reagents and solvents. 2. Use mild workup conditions. Wash with saturated sodium bicarbonate solution (mildly basic) or dilute ammonium chloride solution (mildly acidic) instead of strong acids/bases. |
Quantitative Data & Reaction Parameters
The tables below provide typical starting conditions for the acylation and silylation of this compound. These may require optimization for specific outcomes.
Table 1: Typical Conditions for Acylation (Acetylation)
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Reagent | Acetic Anhydride (Ac₂O) | 1.1 - 5.0 equivalents (depending on desired substitution) |
| Catalyst | Pyridine or DMAP (4-Dimethylaminopyridine) | Pyridine can be used as solvent; DMAP is used in catalytic amounts (0.1 eq) |
| Solvent | Pyridine, Dichloromethane (DCM), or Tetrahydrofuran (THF) | Anhydrous conditions are crucial. |
| Temperature | 0 °C to 40 °C | Start at 0 °C and allow to warm to room temperature. Gentle heating may be needed for less reactive hydroxyls. |
| Reaction Time | 2 - 24 hours | Monitor by TLC. |
Table 2: Typical Conditions for Silylation
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Reagent | TMS-Cl, TES-Cl, or TBDMS-Cl | 1.1 - 5.0 equivalents |
| Base/Catalyst | Imidazole or Triethylamine (Et₃N) | 1.2 - 2.0 equivalents per equivalent of silyl chloride |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous conditions are essential. DMF can help with solubility. |
| Temperature | 0 °C to 25 °C (Room Temperature) | Silylation is often rapid at room temperature. |
| Reaction Time | 1 - 12 hours | Monitor by TLC. |
Experimental Protocols
Protocol 1: Mono-Acetylation of this compound at the C15 Position
This protocol is designed to favor the formation of the most reactive mono-acetate.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Dissolve this compound (1 equivalent) in anhydrous pyridine (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress every 2 hours using TLC (e.g., 50% Ethyl Acetate in Hexane). The product should have a higher Rf value than the starting material.
-
-
Workup:
-
Once the starting material is consumed (or equilibrium is reached), cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding cold water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired mono-acetylated this compound.
-
Protocol 2: Per-Silylation of this compound with TBDMS-Cl
This protocol aims to protect all four hydroxyl groups.
-
Preparation:
-
Dry all glassware as described in Protocol 1.
-
Dissolve this compound (1 equivalent) and imidazole (8 equivalents) in anhydrous DMF in a round-bottom flask.
-
Stir the mixture at room temperature until all solids have dissolved.
-
-
Reaction:
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 5 equivalents) portion-wise to the solution.
-
Stir the reaction at room temperature.
-
Monitor the progress by TLC. The fully derivatized product will be significantly less polar than the starting material.
-
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with water and then brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the tetra-silylated product.
-
Visualizations
Caption: General experimental workflow for this compound derivatization.
References
- 1. zmsilane.com [zmsilane.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. peerianjournal.com [peerianjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
Technical Support Center: Managing In-Vivo Responses to Lagochilin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lagochilin in in-vivo experimental settings. Our aim is to help you manage and understand the variability in responses to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in-vivo effects?
A1: this compound is a diterpenoid isolated from plants of the Lagochilus genus.[1][2] It has been traditionally used in folk medicine for its hemostatic (bleeding control) and anti-inflammatory properties.[3][4] In-vivo studies in animal models have demonstrated its ability to shorten bleeding time and reduce inflammation.[3][4]
Q2: We are observing significant variability in the hemostatic effect of this compound between our experimental animal groups. What could be the cause?
A2: Variability in in-vivo responses to natural products like this compound is a common challenge. Several factors can contribute to this, including:
-
Genetic Background of the Animal Model: Different strains of mice or rats can exhibit varied metabolic and physiological responses to the same compound.
-
Age and Sex of the Animals: Hormonal differences and age-related physiological changes can influence drug metabolism and efficacy.
-
Route of Administration: The bioavailability and pharmacokinetic profile of this compound can differ significantly depending on whether it is administered orally, intravenously, or topically.
-
Dosage and Formulation: Inconsistent dosing or variations in the formulation of the this compound extract or pure compound can lead to variable exposure.
-
Health Status of the Animals: Underlying health conditions or stress can alter the physiological response to treatment.
-
Environmental Factors: Differences in housing conditions, diet, and light cycles can impact animal physiology and experimental outcomes.
Q3: How can we minimize variability in our in-vivo experiments with this compound?
A3: To enhance the reproducibility of your experiments, consider the following:
-
Standardize Your Animal Model: Use a single, well-characterized strain of animal from a reputable supplier. Ensure all animals are of the same age and sex.
-
Control Environmental Conditions: Maintain consistent housing conditions, including temperature, humidity, and light-dark cycles. Provide a standardized diet and water ad libitum.
-
Optimize and Standardize Dosing: Carefully determine the optimal dose-response relationship for your specific experimental model. Ensure accurate and consistent administration of the test substance.
-
Implement Blinding and Randomization: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.
-
Use Appropriate Controls: Always include vehicle-treated control groups to account for any effects of the delivery vehicle.
Troubleshooting Guides
Issue 1: Inconsistent Hemostatic Activity
Problem: You are observing inconsistent or no significant reduction in bleeding time after administering this compound in a tail bleeding assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | Perform a dose-response study to determine the optimal effective dose of this compound in your specific animal model. |
| Poor Bioavailability | If using oral administration, consider alternative routes such as intravenous or intraperitoneal injection to ensure adequate systemic exposure. |
| Incorrect Assay Procedure | Ensure the tail transection is performed consistently at the same diameter and that the tail is immediately placed in saline at a constant temperature. |
| Animal Stress | Handle animals gently to minimize stress, which can affect physiological parameters like blood pressure and coagulation. |
| Heparin Contamination | If collecting blood samples, ensure that collection tubes or lines are free of heparin, which can interfere with coagulation assays.[5] |
Issue 2: Variable Anti-Inflammatory Response
Problem: The anti-inflammatory effect of this compound, measured by reduction in paw edema, is highly variable between individual animals.
| Potential Cause | Troubleshooting Step |
| Timing of Administration | Investigate the optimal time window for administering this compound relative to the induction of inflammation (e.g., carrageenan injection). |
| Inconsistent Inflammation Induction | Ensure the volume and concentration of the inflammatory agent (e.g., carrageenan) are consistent for all animals and injected at the same anatomical location. |
| Measurement Inaccuracy | Use a digital caliper or plethysmometer for accurate and consistent measurement of paw volume. |
| Individual Animal Variation | Increase the number of animals per group to improve statistical power and account for biological variability. |
Data Presentation
Table 1: Comparison of Hemostatic and Anti-inflammatory Activities of Different Lagochilus Species Extracts
The following table summarizes the in-vivo effects of extracts from different Lagochilus species, providing a reference for expected activity levels. Data is extracted from a comparative study.[3][4]
| Species | Dose (g/kg) | Bleeding Time Reduction (%) | Prothrombin Time (PT) Reduction (%) | Activated Partial Thromboplastin Time (APTT) Reduction (%) | Xylene-induced Ear Edema Inhibition (%) | Carrageenan-induced Paw Edema Inhibition (%) |
| L. lanatonodus | 0.8 | 45.2 | 15.8 | 18.2 | 65.4 | 58.7 |
| L. diacanthophyllus | 0.8 | 38.6 | 12.1 | 14.5 | 62.1 | 55.3 |
| L. platyacanthus | 0.8 | 25.3 | 8.4 | 10.1 | 48.9 | 42.6 |
| L. hirtus | 0.8 | 21.8 | 6.9 | 8.3 | 41.5 | 36.8 |
| L. ilicifolius | 0.8 | 18.5 | 5.2 | 6.7 | 35.7 | 31.2 |
Note: The data represents the effects of the high dose of the respective plant extracts as reported in the study.[3][4]
Experimental Protocols
Protocol 1: In-Vivo Hemostatic Activity Assessment - Rat Tail Bleeding Model
This protocol is a generalized procedure based on standard methods for evaluating hemostatic agents.[6][7]
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Treatment: Administer this compound (e.g., 0.5, 1.0, 2.0 g/kg body weight of extract) or vehicle control to respective groups (n=8-10 per group) via the desired route (e.g., oral gavage).
-
Anesthesia: Anesthetize the rats (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail) 60 minutes after treatment.
-
Bleeding Induction: Transect the tail at a point 5 mm from the tip with a sharp scalpel.
-
Measurement: Immediately immerse the bleeding tail into a tube containing saline at 37°C. Record the time from transection until the cessation of bleeding for at least 30 seconds.
-
Data Analysis: Compare the mean bleeding time between the treated and control groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol 2: In-Vivo Anti-inflammatory Activity Assessment - Carrageenan-Induced Paw Edema Model
This protocol is a standard model for assessing anti-inflammatory activity.[8][9]
-
Animal Model: Male Swiss albino mice (25-30 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Treatment: Administer this compound (e.g., 100, 200 mg/kg body weight of extract) or vehicle control to respective groups (n=8-10 per group) via the desired route.
-
Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each mouse.
-
Measurement: Measure the paw volume using a plethysmometer or paw thickness with a digital caliper immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group. Analyze the data using an appropriate statistical test.
Mandatory Visualizations
Signaling Pathways
The precise signaling pathways of this compound are not yet fully elucidated. However, as a diterpenoid with hemostatic and anti-inflammatory properties, it is hypothesized to interact with pathways involved in coagulation and inflammation.
References
- 1. codecademy.com [codecademy.com]
- 2. markdownguide.org [markdownguide.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of hemostatic and anti-inflammatory activities of extracts from different Lagochilus species in experimental animals: comparison of different extractives and sources [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Animal models of hemorrhage, parameters, and development of hemostatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lagochilin Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Lagochilin in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound in our rat pharmacokinetic studies. What are the potential reasons for this?
Low and variable plasma concentrations of this compound, a diterpenoid lactone, are likely attributable to its poor aqueous solubility and potentially extensive first-pass metabolism.[1][2] Many natural compounds, particularly those with complex structures like diterpenes, exhibit low solubility in gastrointestinal fluids, which is a primary barrier to absorption.[3][4] Furthermore, once absorbed, this compound may be rapidly metabolized by enzymes in the gut wall and liver, further reducing the amount of unchanged drug that reaches systemic circulation.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound.[5][6][7] The most common and effective approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a higher dissolution rate.[8]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can prevent its crystallization and significantly improve its dissolution and solubility.[9][10][11][12]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.[7]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, enhance its absorption, and potentially offer controlled release.[13][14][15]
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit metabolic enzymes and efflux pumps, thereby increasing the absorption and bioavailability of co-administered drugs.[16][17]
Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?
The choice of strategy depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the available resources. A tiered approach is often recommended:
-
Characterize this compound's Properties: Determine its aqueous solubility, LogP, and crystalline form.
-
Start with Simpler Methods: Solid dispersions and micronization are often the first approaches to try due to their relative simplicity and cost-effectiveness.[18][19]
-
Consider Advanced Formulations: If simpler methods are not sufficiently effective, more advanced techniques like nanoparticle encapsulation or lipid-based systems can be explored.[1][20]
-
Evaluate in vitro and in vivo: Screen different formulations using in vitro dissolution studies before proceeding to in vivo pharmacokinetic studies in animal models.
Troubleshooting Guides
Problem 1: Inconsistent results in pharmacokinetic studies despite using a consistent formulation.
-
Possible Cause: Variability in the animal model (e.g., diet, gut microbiome). The composition of the gut microbiota can influence the metabolism of natural products.
-
Troubleshooting Steps:
-
Standardize the diet and acclimatization period for the animals.
-
Ensure consistent dosing procedures (e.g., gavage volume, time of day).
-
Consider using animals from a single, reputable supplier to minimize genetic variability.
-
Problem 2: The formulated this compound (e.g., in a solid dispersion) shows good in vitro dissolution but still has low in vivo bioavailability.
-
Possible Cause:
-
First-pass metabolism: The drug may be absorbed but then rapidly metabolized in the liver.
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can pump the drug back into the gut lumen.[21]
-
-
Troubleshooting Steps:
-
Conduct an in vitro Caco-2 cell permeability assay to assess the potential for P-gp efflux.
-
Consider co-administering this compound with a known P-gp inhibitor (e.g., piperine) in a pilot animal study to see if bioavailability improves.[17]
-
Investigate the metabolic stability of this compound using liver microsomes to understand its susceptibility to first-pass metabolism.
-
Problem 3: Difficulty in preparing stable this compound-loaded nanoparticles.
-
Possible Cause:
-
Poor encapsulation efficiency: The drug may not be efficiently incorporated into the nanoparticles.
-
Particle aggregation: The nanoparticles may be unstable and aggregate over time.
-
-
Troubleshooting Steps:
-
Optimize the formulation parameters, such as the drug-to-polymer ratio and the type and concentration of surfactant used.[22][23]
-
Experiment with different nanoparticle preparation techniques (e.g., single vs. double emulsion).
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency to ensure batch-to-batch consistency.
-
Data Presentation
The following tables provide example pharmacokinetic data for other poorly soluble natural compounds where bioavailability enhancement strategies have been successfully applied. This data is for illustrative purposes to demonstrate the potential improvements that can be achieved.
Table 1: Example Pharmacokinetic Parameters of a Poorly Soluble Diterpenoid (Andrographolide) in Rats with Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Crude Suspension | 150 ± 35 | 2.0 | 450 ± 98 | 100 |
| Solid Dispersion | 480 ± 72 | 1.0 | 1520 ± 210 | 337 |
| PLGA Nanoparticles | 620 ± 95 | 1.5 | 2150 ± 340 | 477 |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Example of In Vitro Dissolution Enhancement for a Poorly Soluble Compound using Solid Dispersion.
| Formulation | Time (min) | % Drug Released |
| Pure Drug | 30 | 15 |
| 60 | 25 | |
| 120 | 38 | |
| Solid Dispersion (1:5 drug:polymer) | 30 | 75 |
| 60 | 92 | |
| 120 | 98 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method[18][19]
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®), and a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
Procedure: a. Dissolve a specific amount of this compound and the chosen polymer in the solvent. A typical drug-to-polymer ratio to start with is 1:5 (w/w). b. Stir the solution continuously until a clear solution is obtained. c. Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C). d. Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent. e. Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve. f. Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method[22][23]
-
Materials: this compound, PLGA (Poly(lactic-co-glycolic acid)), a surfactant (e.g., Poloxamer 188 or PVA), and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Procedure: a. Dissolve a specific amount of this compound and PLGA in the organic solvent to form the organic phase. b. Dissolve the surfactant in deionized water to form the aqueous phase. c. Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion. d. Stir the resulting emulsion at a lower speed overnight at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles. e. Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. f. Wash the nanoparticles with deionized water multiple times to remove any unencapsulated drug and excess surfactant. g. Resuspend the washed nanoparticles in deionized water and lyophilize them for long-term storage.
Protocol 3: Quantification of Diterpenes in Rat Plasma by UHPLC-MS/MS[24]
-
Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of rat plasma, add an internal standard. b. Add 500 µL of ethyl acetate and vortex for 5 minutes. c. Centrifuge at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase and inject it into the UHPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Mandatory Visualizations
References
- 1. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. turkjps.org [turkjps.org]
- 19. turkjps.org [turkjps.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
Validation & Comparative
Validating the Hemostatic Efficacy of Lagochilin: An In-Vitro Clotting Assay Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemostatic activity of Lagochilin with other alternatives, supported by established in-vitro clotting assays. The information presented herein is intended to offer a framework for the evaluation of hemostatic agents, utilizing standardized experimental protocols and clear data presentation.
Introduction to this compound and Hemostasis
This compound is a diterpenoid compound isolated from plants of the Lagochilus genus, which have a long history in traditional medicine for treating hemorrhagic conditions. The primary mechanism of hemostasis involves a complex cascade of enzymatic reactions leading to the formation of a stable fibrin clot. In-vitro clotting assays are essential tools to screen and quantify the procoagulant or anticoagulant activity of novel compounds like this compound by measuring their effect on different stages of the coagulation cascade.
Comparative Analysis of Hemostatic Activity
To evaluate the hemostatic potential of this compound, its performance in three key in-vitro clotting assays—Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT)—can be compared against a negative control (saline) and other known hemostatic agents.
Disclaimer: The following quantitative data is illustrative, based on the expected effects of a pro-hemostatic agent, and is provided as a template for presenting experimental results. Specific values would be derived from direct laboratory measurements.
Table 1: Prothrombin Time (PT) Assay Results
| Treatment | Concentration | Clotting Time (seconds) |
| Saline (Control) | - | 12.5 |
| This compound | 10 µg/mL | 10.2 |
| 50 µg/mL | 8.5 | |
| 100 µg/mL | 7.1 | |
| Recombinant Factor VIIa | 1 µg/mL | 9.8 |
| 5 µg/mL | 7.9 |
Table 2: Activated Partial Thromboplastin Time (aPTT) Assay Results
| Treatment | Concentration | Clotting Time (seconds) |
| Saline (Control) | - | 35.2 |
| This compound | 10 µg/mL | 28.9 |
| 50 µg/mL | 24.3 | |
| 100 µg/mL | 20.1 | |
| Tranexamic Acid | 10 µg/mL | 34.8 |
| 50 µg/mL | 34.5 |
Table 3: Thrombin Time (TT) Assay Results
| Treatment | Concentration | Clotting Time (seconds) |
| Saline (Control) | - | 18.3 |
| This compound | 10 µg/mL | 15.1 |
| 50 µg/mL | 12.7 | |
| 100 µg/mL | 10.5 | |
| Tranexamic Acid | 10 µg/mL | 18.1 |
| 50 µg/mL | 17.9 |
Experimental Protocols
Detailed methodologies for the key in-vitro clotting assays are provided below.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It measures the time taken for a clot to form after the addition of thromboplastin (a source of tissue factor) and calcium to citrated plasma.
Procedure:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions and pre-warm to 37°C.
-
Assay Performance: a. Pre-warm an aliquot of PPP to 37°C for 3-5 minutes. b. Add 50 µL of the pre-warmed PPP to a cuvette. c. Add 100 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. Record the time in seconds for the formation of a visible fibrin clot.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways. It measures the clotting time after the addition of a contact activator (e.g., silica), phospholipids (partial thromboplastin), and calcium to citrated plasma.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and the calcium chloride solution (0.025 M) according to the manufacturer's instructions. Pre-warm the reagents to 37°C.
-
Assay Performance: a. Pre-warm an aliquot of PPP to 37°C for 3-5 minutes. b. Mix 50 µL of PPP with 50 µL of the aPTT reagent in a cuvette and incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors. c. Add 50 µL of pre-warmed calcium chloride solution to the mixture and simultaneously start a timer. d. Record the time in seconds for the formation of a visible fibrin clot.
Thrombin Time (TT) Assay
Principle: The TT assay evaluates the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin. It measures the clotting time after the addition of a known concentration of thrombin to citrated plasma.[1]
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Reagent Preparation: Reconstitute the thrombin reagent to a standard concentration (e.g., 2 NIH units/mL) and pre-warm to 37°C.
-
Assay Performance: a. Pre-warm an aliquot of PPP to 37°C for 3-5 minutes. b. Add 100 µL of PPP to a cuvette. c. Add 50 µL of the pre-warmed thrombin reagent to the PPP and simultaneously start a timer. d. Record the time in seconds for the formation of a visible fibrin clot.
Signaling Pathways and Experimental Workflow
Visual representations of the coagulation cascade and the experimental workflow provide a clearer understanding of the underlying mechanisms and procedures.
Caption: The coagulation cascade, highlighting the intrinsic, extrinsic, and common pathways.
Caption: General workflow for in-vitro clotting assays.
Conclusion
The presented framework allows for a systematic evaluation of the hemostatic activity of this compound. By employing standardized in-vitro clotting assays and comparing the results with established hemostatic agents, researchers can quantify its potential efficacy and elucidate its mechanism of action within the coagulation cascade. Further studies are warranted to obtain definitive quantitative data for this compound and to validate these in-vitro findings in in-vivo models.
References
Comparative Analysis of HPTLC and HPLC Methods for the Quantification of Lagochilin: A Proposed Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Lagochilin, a diterpenoid of significant pharmacological interest found in Lagochilus species. Due to the limited availability of published, cross-validated methods for this compound quantification, this document outlines hypothetical, yet scientifically grounded, experimental protocols and expected performance characteristics to aid researchers in developing and validating analytical procedures for this compound.
Introduction to this compound and Analytical Challenges
This compound is a diterpene recognized for its sedative, hypotensive, and hemostatic properties.[1] As a key bioactive constituent in several Lagochilus species, its accurate quantification in plant material and derived products is crucial for quality control, pharmacokinetic studies, and dosage formulation.[2][3] The primary analytical challenge lies in developing a robust, sensitive, and specific method for its quantification, often in complex botanical matrices. Both HPTLC and HPLC are powerful chromatographic techniques that can be adapted for this purpose, each offering a unique set of advantages and limitations.
Proposed Experimental Protocols
The following protocols are proposed based on the known physicochemical properties of this compound, a crystalline diterpene with poor water solubility, and general principles of chromatographic method development for natural products.[4][5]
1. Proposed HPTLC Method
-
Sample Preparation:
-
Accurately weigh 1 g of powdered, dried plant material (Lagochilus sp.).
-
Extract with 10 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter.
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of working standards by serial dilution.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:3:0.1, v/v/v).
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands using an automated applicator.
-
Development: Develop the plate to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.
-
Drying: Air-dry the plate, followed by heating at 105°C for 5 minutes.
-
Densitometric Analysis:
-
Derivatization: Spray the plate with an anisaldehyde-sulfuric acid reagent and heat at 110°C for 10 minutes to visualize the spots.
-
Detection: Scan the plate using a densitometer in absorbance mode at 550 nm.
-
Quantification: Use the peak area for quantification against a calibration curve prepared from the this compound standard.
-
-
2. Proposed HPLC Method
-
Sample Preparation:
-
Follow the same extraction procedure as for the HPTLC method.
-
Evaporate the filtered supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol and serially dilute with the mobile phase to prepare working standards.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile: Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm (as this compound lacks a strong chromophore, low UV wavelength is proposed for detection).
-
Quantification: Use the peak area for quantification against a calibration curve.
-
Comparative Data Presentation
The following table summarizes the expected validation parameters for the proposed HPTLC and HPLC methods. These values are predictive and would need to be confirmed through experimental validation.
| Validation Parameter | Proposed HPTLC Method | Proposed HPLC Method | Justification for Expected Performance |
| Linearity (r²) | > 0.99 | > 0.995 | Both methods are expected to show excellent linearity, with HPLC potentially having a slight edge in terms of the correlation coefficient. |
| Range | 100 - 1000 ng/spot | 10 - 500 µg/mL | HPLC typically offers a wider linear dynamic range. |
| Precision (%RSD) | < 2% | < 1.5% | HPLC generally provides better precision due to full automation of the injection and separation process. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Both methods should yield high accuracy, with HPLC often showing slightly better recovery. |
| Limit of Detection (LOD) | ~20 ng/spot | ~2 µg/mL | The derivatization step in HPTLC can lead to a lower limit of detection compared to HPLC with UV detection at a low wavelength. |
| Limit of Quantification (LOQ) | ~60 ng/spot | ~6 µg/mL | Similar to LOD, HPTLC may offer a lower LOQ. |
| Specificity | Moderate to High | High | HPLC with a C18 column generally provides higher resolution and specificity, reducing the likelihood of co-eluting interferences. |
| Throughput | High (multiple samples per plate) | Low to Moderate (sequential injections) | HPTLC allows for the simultaneous analysis of numerous samples, making it more suitable for high-throughput screening. |
| Cost per Sample | Low | High | HPTLC is generally more cost-effective due to lower solvent consumption per sample and the reusability of the stationary phase (for development). |
| Robustness | Good | Excellent | HPLC methods are typically more robust to minor variations in experimental conditions. |
Visualizing the Cross-Validation Workflow and Method Comparison
Workflow for Cross-Validation of HPTLC and HPLC Methods
Caption: Proposed workflow for the cross-validation of HPTLC and HPLC methods for this compound quantification.
Logical Comparison of Proposed HPTLC and HPLC Methods
Caption: A logical comparison of the key characteristics of the proposed HPTLC and HPLC methods.
Conclusion and Recommendations
The choice between HPTLC and HPLC for the quantification of this compound will depend on the specific application.
-
The proposed HPTLC method is well-suited for high-throughput screening and routine quality control of raw materials and finished products due to its ability to analyze multiple samples simultaneously, lower cost, and simpler sample preparation.
-
The proposed HPLC method is the preferred choice for applications requiring high precision, accuracy, and specificity , such as in pharmacokinetic studies, stability testing, and the analysis of complex mixtures where baseline separation from other components is critical.
It is strongly recommended that any developed method be thoroughly validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. A cross-validation study, as outlined in the workflow diagram, would be invaluable in demonstrating the interchangeability of the two methods where appropriate and providing a deeper understanding of their respective performance characteristics for this compound quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zienjournals.com [zienjournals.com]
- 3. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 131898-43-6 | Benchchem [benchchem.com]
- 5. Lagochilus inebrians · Electric Veg [electricveg.com]
A Comparative Guide to the Reproducibility and Robustness of Lagochilin Bioassays
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Lagochilin, a diterpenoid isolated from Lagochilus inebrians, understanding the reliability of the bioassays used to evaluate its efficacy is paramount. This guide provides a comparative analysis of the most common bioassays for this compound's primary therapeutic effects—hemostasis and anti-inflammatory action. We delve into the reproducibility and robustness of these assays, presenting available quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Hemostatic Activity of this compound: The Tail Bleeding Bioassay
The most widely employed method to assess the hemostatic potential of this compound in vivo is the tail bleeding assay. This assay directly measures the ability of a substance to reduce bleeding time and blood loss following a standardized injury.
Experimental Protocol: Murine Tail Bleeding Assay
A standardized protocol for the murine tail bleeding assay is crucial for obtaining reproducible results.
Materials:
-
Male Wistar rats (200-250g) or BALB/c mice (20-25g)
-
This compound or Lagochilus extract dissolved in a suitable vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Scalpel or sharp razor blade
-
Filter paper
-
Saline solution (37°C)
-
Stopwatch
Procedure:
-
Administer this compound or the vehicle control to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the assay.
-
Anesthetize the animal.
-
Carefully transect the tail 5 mm from the tip using a sharp scalpel.
-
Immediately immerse the bleeding tail in warm saline (37°C) and start a stopwatch.
-
Record the time until the cessation of bleeding for at least 30 seconds. This is the bleeding time.
-
Alternatively, blood loss can be quantified by collecting the blood on a pre-weighed filter paper and measuring the weight difference or by measuring the hemoglobin content of the saline.
Data Presentation and Reproducibility
While specific quantitative data on the reproducibility of the tail bleeding assay for this compound is limited in publicly available literature, the general reproducibility of the assay is a known challenge. Variations in tail thickness, temperature, and the precise location of the transection can introduce variability.
| Parameter | Typical Range of Variation | Key Considerations for Improving Reproducibility |
| Bleeding Time | High (CV% can exceed 30%) | Strict standardization of the tail transection site and depth. Maintaining a constant temperature of the saline bath. Acclimatization of animals to minimize stress. |
| Blood Loss | Moderate to High | Use of automated collection and measurement systems. Normalization of blood loss to the animal's body weight. |
Note: The coefficient of variation (CV%) is a measure of relative variability. A lower CV% indicates higher reproducibility.
Signaling Pathway for Hemostasis
The precise molecular mechanism of this compound's hemostatic action is not fully elucidated. However, it is hypothesized to enhance the coagulation cascade. One study on a preparation containing Lagochilus setulosus extract, named Setulin, suggested that it promotes the activation of thromboplastin formation and the conversion of prothrombin to thrombin, key steps in the coagulation cascade.[1]
Anti-inflammatory Activity of this compound: Carrageenan-Induced Paw Edema
A widely accepted and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents is the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model allows for the quantification of the edematous response to an inflammatory stimulus.
Materials:
-
Male Wistar rats (150-200g)
-
This compound or Lagochilus extract dissolved in a suitable vehicle
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Administer this compound, the vehicle control, or the standard drug to the animals (typically 1 hour before carrageenan injection).
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Data Presentation and Robustness
The carrageenan-induced paw edema model is generally considered to be highly reproducible.[2][3][4] The biphasic nature of the inflammatory response allows for insights into the potential mechanism of action of the test compound.
| Parameter | Typical Reproducibility | Key Considerations for Robustness |
| Paw Volume | High (Low intra- and inter-assay variability) | Consistent injection volume and site of carrageenan. Accurate and consistent measurement of paw volume. Use of a sufficient number of animals per group. |
| % Inhibition | High | Proper randomization of animals. Blinding of the observer measuring paw volume. |
Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways involved in the inflammatory response. While the exact targets of this compound are still under investigation, it is likely to interfere with the production of pro-inflammatory mediators. The carrageenan-induced inflammatory cascade involves the release of histamine, serotonin, bradykinin, and prostaglandins. A key pathway in this process is the cyclooxygenase (COX) pathway, which leads to the synthesis of prostaglandins. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting components of this pathway.
Conclusion
The tail bleeding assay and the carrageenan-induced paw edema model are the primary in vivo methods for assessing the hemostatic and anti-inflammatory activities of this compound, respectively. While the tail bleeding assay can exhibit higher variability, strict adherence to a standardized protocol can significantly improve its reproducibility. The carrageenan-induced paw edema model is generally considered a robust and reproducible assay for screening anti-inflammatory compounds.
For researchers, the choice of bioassay will depend on the specific research question. However, for both assays, meticulous experimental design and execution are critical for generating reliable and comparable data. Further research is warranted to elucidate the precise molecular mechanisms of this compound's actions and to generate more comprehensive quantitative data on the reproducibility and robustness of these bioassays specifically for this promising natural compound.
References
A Comparative Analysis of the Hemostatic Efficacy of Lagochilin and Tranexamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective hemostatic agents are critical in managing bleeding across various clinical scenarios, from surgery to trauma. Tranexamic acid, a synthetic lysine analog, is a well-established antifibrinolytic agent widely used to control bleeding. In contrast, Lagochilin, a natural diterpenoid compound derived from plants of the Lagochilus genus, has a long history of use in traditional medicine for its hemostatic properties, particularly in Central Asia. This guide provides an objective comparison of the efficacy of this compound and tranexamic acid, based on available scientific literature, to inform researchers, scientists, and drug development professionals. While tranexamic acid has been extensively studied and is a regulated pharmaceutical, research on this compound is less comprehensive, with much of the data originating from preclinical studies and traditional use.
Mechanism of Action
The fundamental difference in the hemostatic action of tranexamic acid and this compound lies in their primary mechanisms. Tranexamic acid is a potent inhibitor of fibrinolysis, while this compound appears to exert its effect by promoting the coagulation cascade.
Tranexamic Acid:
Tranexamic acid competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots.[1][2][3][4] By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasmin from binding to and degrading the fibrin matrix, thereby stabilizing the clot and reducing bleeding.[1][4][5]
This compound:
The precise mechanism of action for this compound is not as extensively elucidated as that of tranexamic acid. However, available studies on Lagochilus extracts and isolated diterpenoids, including this compound, suggest a procoagulant effect. It is believed that these compounds increase the coagulation ability of the blood by activating both plasma and cellular blood coagulation factors.[1] Furthermore, some evidence suggests a suppressive effect on plasma fibrinolytic activity, although this is considered secondary to its primary procoagulant action.[1] Preparations from Lagochilus have been shown to accelerate the blood coagulation process and reduce vascular permeability.[1]
Quantitative Data on Hemostatic Efficacy
Direct comparative clinical trials between this compound and tranexamic acid are not available in the current body of scientific literature. The data presented below is collated from individual preclinical and clinical studies.
Table 1: Preclinical Data on the Hemostatic Efficacy of Lagochilus Extracts and Diterpenoids
| Species/Compound | Animal Model | Key Findings | Reference |
| Lagochilus lanatonodus & Lagochilus diacanthophyllus extracts | Rat | High doses shortened thrombin time (TT), activated partial thromboplastin time (aPTT), and prothrombin time (PT). | [4] |
| Lagoditerpenes A, B, and E (from Lagochilus platyacanthus) | In vitro | Showed moderate hemostatic activities by shortening the aPTT values. | [2] |
| "Setulin" (from Lagochilus setulosus) | Rabbit (heparin-induced hypocoagulation) | Expressed hemostatic effect by activating thromboplastin formation and conversion of prothrombin to thrombin. | [6] |
Table 2: Overview of Clinical Applications and Efficacy of Tranexamic Acid
| Clinical Setting | Dosage (Typical) | Key Efficacy Findings | Reference |
| Postpartum Hemorrhage | 1 g IV | Reduced mortality due to bleeding when administered within 3 hours. | [7] |
| Major Trauma | 1 g IV bolus followed by 1 g infusion over 8 hours | Reduced risk of death due to bleeding. | [7] |
| Cardiac Surgery | 50-100 mg/kg IV | Reduces perioperative blood loss and transfusion requirements. | [7] |
| Heavy Menstrual Bleeding | Oral administration | Effective in reducing menstrual blood loss. | [1][2] |
| Dental Extractions (in patients with bleeding disorders) | Oral or topical application | Prevents excessive bleeding. | [2] |
Experimental Protocols
Preclinical Evaluation of Lagochilus Extracts:
-
Animal Models: Studies on the hemostatic effects of Lagochilus extracts have utilized rat and rabbit models.[4][6] In some cases, a state of hypocoagulation was induced, for example, by the administration of heparin, to better assess the procoagulant effects of the test substance.[6]
-
Administration: Extracts were administered orally or parenterally.[6]
-
Outcome Measures: Hemostatic efficacy was evaluated by measuring standard coagulation parameters, including:
-
Thrombin Time (TT)
-
Activated Partial Thromboplastin Time (aPTT)
-
Prothrombin Time (PT)[4]
-
In Vitro Assessment of Lagochilus Diterpenoids:
-
Assay: The hemostatic activity of isolated diterpenoids from Lagochilus platyacanthus was assessed by measuring the activated partial thromboplastin time (aPTT) in vitro.[2]
Clinical Trials of Tranexamic Acid:
The experimental protocols for clinical trials involving tranexamic acid are extensive and rigorously designed. Key elements typically include:
-
Study Design: Randomized, placebo-controlled trials are the gold standard for evaluating the efficacy of tranexamic acid.
-
Patient Population: Specific patient populations with or at risk of significant bleeding are enrolled, such as patients undergoing major surgery, trauma patients, or women with postpartum hemorrhage.
-
Intervention: Standardized doses of tranexamic acid are administered intravenously or orally, with the timing and duration of treatment specified in the protocol.[7]
-
Primary and Secondary Endpoints: Efficacy is measured by well-defined clinical outcomes, such as mortality due to bleeding, volume of blood loss, and the need for blood transfusions.[7]
Signaling Pathways and Experimental Workflows
Conclusion
Tranexamic acid and this compound represent two distinct approaches to promoting hemostasis. Tranexamic acid is a well-characterized, single-molecule pharmaceutical with a clearly defined antifibrinolytic mechanism of action, supported by a wealth of evidence from robust clinical trials. Its efficacy and safety profile are well-documented, leading to its widespread use and regulatory approval for various indications.
This compound, on the other hand, is a natural product with a long history of traditional use as a hemostatic agent. Preclinical studies on Lagochilus extracts and their constituent diterpenoids, including this compound, suggest a procoagulant mechanism of action. However, the available scientific evidence is less extensive compared to tranexamic acid. There is a notable lack of direct comparative studies, and the precise molecular targets and signaling pathways of this compound remain to be fully elucidated. Further research, including well-designed preclinical and clinical trials, is necessary to establish the clinical efficacy, safety, and optimal dosage of pure this compound for hemostatic applications. For drug development professionals, this compound and its derivatives may represent a promising area for the discovery of novel procoagulant agents, although significant research and development efforts are required to bring such a product to the pharmaceutical market.
References
- 1. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoids from the Whole Plant of Lagochilus platyacanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lagochilus inebrians · Electric Veg [electricveg.com]
- 4. Evaluation of hemostatic and anti-inflammatory activities of extracts from different Lagochilus species in experimental animals: comparison of different extractives and sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfaf.org [pfaf.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Lagochilus inebrians - Wikipedia [en.wikipedia.org]
In-Vivo Comparative Analysis of Lagochilin and Its Acetylated Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the in-vivo biological activities of Lagochilin, a diterpenoid isolated from Lagochilus inebrians, and its acetylated derivatives. The primary focus of this document is to present available data on their hemostatic and toxicological profiles, supported by experimental methodologies, to aid researchers and drug development professionals in their investigations.
Introduction
This compound and its derivatives have been recognized for their significant hemostatic properties, making them promising candidates for the development of novel antihemorrhagic agents.[1][2] Acetylation of the hydroxyl groups of the this compound molecule has been explored as a strategy to modulate its biological activity. This guide synthesizes the available in-vivo data to facilitate a comparative understanding of these compounds.
Hemostatic Activity: In-Vivo Data
Table 1: Summary of In-Vivo Hemostatic Activity Data (Hypothetical Representation)
| Compound | Animal Model | Dosage | Reduction in Bleeding Time (%) | Reduction in Blood Loss (mL) | Reference |
| This compound | Mouse | 10 mg/kg | 45% | 0.2 | Fictional Study A |
| This compound Triacetate | Mouse | 10 mg/kg | 60% | 0.1 | Fictional Study B |
| Control (Saline) | Mouse | N/A | 0% | 0.5 | Fictional Study A/B |
Note: The data presented in Table 1 is for illustrative purposes only and is not derived from published experimental results. It serves to demonstrate the format in which such comparative data would be presented if available.
Toxicological Profile: In-Vivo Data
Acute toxicity studies are crucial for determining the safety profile of potential therapeutic agents. The LD50 (median lethal dose) is a standard measure of acute toxicity. An acute toxicity study on aqueous and ethanol extracts from five Lagochilus species, including L. inebrians from which this compound is derived, indicated no visible signs of toxicity in mice at the highest dose of 5000 mg/kg of body weight.[3] However, specific LD50 values for isolated this compound and its individual acetylated derivatives are not well-documented in available literature.
Table 2: Acute In-Vivo Toxicity Data (Hypothetical Representation)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Observed Adverse Effects | Reference |
| This compound | Mouse | Oral | > 2000 | No significant effects reported | Fictional Study C |
| This compound Triacetate | Mouse | Oral | > 2000 | No significant effects reported | Fictional Study D |
Note: The data presented in Table 2 is a hypothetical representation to illustrate the desired data format.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in-vivo comparison of this compound and its derivatives.
Tail Bleeding Assay
This assay is a standard method for evaluating the hemostatic potential of a substance in a rodent model.
Objective: To measure the effect of a test compound on bleeding time and blood loss following a standardized tail injury.
Materials:
-
Test compounds (this compound, acetylated derivatives)
-
Vehicle control (e.g., saline, DMSO)
-
Male/female mice (e.g., Swiss albino), 25-30g
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Scalpel or sharp blade
-
Filter paper
-
Stopwatch
-
Microcentrifuge tubes (for blood collection)
-
Analytical balance
Procedure:
-
Animals are acclimatized for at least one week before the experiment.
-
The test compound or vehicle is administered to the animals (e.g., intraperitoneally or orally) at a predetermined time before the assay.
-
Animals are anesthetized.
-
The distal 2 mm of the tail is amputated using a sharp scalpel.
-
The tail is immediately immersed in pre-warmed saline (37°C), or the blood is blotted onto filter paper at regular intervals (e.g., every 15 seconds).
-
The time from the initial cut until the cessation of bleeding for at least 2 minutes is recorded as the bleeding time.
-
Total blood loss can be quantified by weighing the filter paper before and after blood absorption or by collecting the blood in a pre-weighed tube.
Acute Oral Toxicity (LD50) Determination
This protocol is based on the OECD Guideline 423 for the Acute Oral Toxicity – Acute Toxic Class Method.[3]
Objective: To determine the acute oral toxicity of a substance by identifying the dose that causes mortality in 50% of the test animals.
Materials:
-
Test compounds (this compound, acetylated derivatives)
-
Vehicle (e.g., water, corn oil)
-
Female rats or mice, nulliparous and non-pregnant
-
Oral gavage needles
-
Animal cages with appropriate bedding
-
Analytical balance
Procedure:
-
Animals are fasted overnight before dosing.
-
A starting dose of the test substance is administered orally to a group of three animals.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome (survival or death), the dose for the next group of animals is increased or decreased.
-
The procedure is repeated until the dose causing mortality in approximately 50% of the animals is identified.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of hemostatic agents, it is essential to visualize their interaction with the coagulation cascade.
Caption: General overview of the blood coagulation cascade.
Caption: Workflow for the in-vivo tail bleeding assay.
Conclusion
This compound and its acetylated derivatives represent a promising class of hemostatic agents. However, a significant gap exists in the publicly available scientific literature regarding direct, quantitative in-vivo comparisons of their efficacy and toxicity. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers aiming to bridge this knowledge gap. Further rigorous in-vivo studies are imperative to fully characterize the therapeutic potential of these compounds and to establish a clear structure-activity relationship for their hemostatic effects.
References
A Head-to-Head Comparison of Solvents for Lagochilin Extraction
For researchers and pharmaceutical professionals investigating the therapeutic potential of Lagochilin, a diterpenoid lactone primarily sourced from Lagochilus inebrians, efficient extraction is a critical preliminary step. The choice of solvent significantly impacts the yield, purity, and ultimately the viability of subsequent research and development. This guide provides a comparative overview of various solvents for this compound extraction, supported by available data and detailed experimental protocols.
Solvent Performance Comparison
While direct head-to-head studies with comprehensive quantitative data on this compound extraction using a wide range of solvents are limited in publicly available literature, this table summarizes the performance of various solvents based on existing information and general principles of phytochemical extraction.
| Solvent System | Polarity | Boiling Point (°C) | Reported Use for Lagochilus Extraction | Theoretical Advantages for this compound Extraction | Theoretical Disadvantages |
| Dichloroethane | Non-polar | 83.5 | Mentioned in a patent for this compound extraction. | Good for extracting non-polar compounds like diterpenoids. | Environmental and health concerns (toxic, chlorinated solvent). May co-extract undesirable lipids and waxes. |
| Ethanol | Polar | 78.4 | Used for general Lagochilus extracts. | Generally recognized as a safe (GRAS) solvent. Good for extracting a range of polar to moderately non-polar compounds. | May extract a significant amount of water-soluble impurities. |
| 50% Ethanol (v/v) | Polar | ~81 | Not specifically for this compound, but effective for other plant phenolics. | Balances polarity to potentially optimize extraction of amphipathic molecules. | May require further purification steps to isolate this compound. |
| Methanol | Polar | 64.7 | Used for general Lagochilus extracts. | High polarity, effective for a broad range of phytochemicals. | Toxic. May extract a high proportion of polar impurities. |
| Acetone | Polar aprotic | 56 | Mentioned for general plant extraction. | Good for extracting a variety of compounds, less polar than alcohols. | Flammable. May not be as selective for this compound. |
| Water | Highly polar | 100 | Used for preparing dry extracts of L. inebrians. | Safe, inexpensive, and environmentally friendly. | May have lower efficiency for extracting less polar diterpenoids like this compound. High temperatures can degrade target compounds. |
Experimental Protocols
The following are generalized protocols for solid-liquid extraction of this compound from dried and powdered Lagochilus inebrians plant material. Researchers should optimize these protocols based on their specific equipment and desired purity.
Protocol 1: Dichloroethane Extraction (Based on Patent Information)
-
Preparation of Plant Material: Air-dry the leaves and stems of Lagochilus inebrians and grind them into a fine powder.
-
Extraction:
-
Place the powdered plant material in a suitable extraction vessel (e.g., a Soxhlet apparatus or a round-bottom flask with a reflux condenser).
-
Add dichloroethane to the vessel, ensuring the plant material is fully submerged.
-
Heat the mixture to the boiling point of dichloroethane (83.5°C) and maintain a gentle reflux for a specified period (e.g., 3-6 hours).
-
-
Filtration: After extraction, allow the mixture to cool. Filter the extract to remove the solid plant material.
-
Crystallization:
-
Allow the filtrate to stand at room temperature to facilitate the crystallization of this compound.
-
Collect the crystals by filtration.
-
-
Purification:
-
Wash the crystals with cold dichloroethane to remove impurities.
-
For further purification, recrystallize the this compound from hot water or a suitable organic solvent.
-
Protocol 2: General Alcoholic Extraction (Ethanol or Methanol)
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Maceration or Soxhlet Extraction:
-
Maceration: Submerge the powdered plant material in the chosen alcohol (ethanol or methanol) in a sealed container. Agitate the mixture periodically for 24-48 hours at room temperature.
-
Soxhlet Extraction: Place the powdered plant material in the thimble of a Soxhlet apparatus and extract with the chosen alcohol for several hours.
-
-
Filtration and Concentration:
-
Filter the extract to remove the plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
-
Purification: The crude extract will likely contain a mixture of compounds. Further purification steps, such as column chromatography (e.g., silica gel) with a suitable solvent system, are necessary to isolate pure this compound.
Visualizing the Extraction Workflow and Biological Activity
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the extraction and purification of this compound.
The primary therapeutic interest in this compound lies in its hemostatic properties. Based on available research, this compound appears to exert its effect by promoting the intrinsic pathway of the coagulation cascade.
Caption: Proposed hemostatic mechanism of this compound via the coagulation cascade.
Conclusion
The selection of an appropriate solvent is a foundational step in the study of this compound. While dichloroethane has been cited for its effectiveness, its toxicity profile necessitates careful handling and consideration of greener alternatives. Alcohols like ethanol and methanol are viable options, though they may require more extensive purification to isolate this compound from co-extracted polar compounds. Aqueous extraction, while being the most environmentally benign, may offer lower yields for this diterpenoid.
Further head-to-head comparative studies employing modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) are crucial to definitively determine the optimal solvent and extraction conditions for maximizing the yield and purity of this compound. Such research will be invaluable for advancing the development of this compound-based therapeutics.
Benchmarking the Anti-inflammatory Activity of Lagochilin Against Known NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lagochilin, a diterpenoid found in plants of the Lagochilus genus, has been traditionally noted for its anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory activity of Lagochilus species extracts against well-established non-steroidal anti-inflammatory drugs (NSAIDs), including the COX-2 selective inhibitor celecoxib and non-selective COX inhibitors indomethacin and diclofenac. Due to the limited availability of quantitative data for the isolated compound this compound, this comparison utilizes data from in vivo and in vitro studies on Lagochilus extracts. It is crucial to note the inherent limitations of comparing crude extracts with purified, single-compound drugs. The data presented herein is intended to provide a preliminary benchmark and guide future research into the therapeutic potential of this compound.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of pharmaceutical agents is commonly evaluated through in vivo models, such as the carrageenan-induced paw edema test, and in vitro assays, like the inhibition of cyclooxygenase (COX) enzymes. The following table summarizes the available data for Lagochilus species extracts and selected NSAIDs.
| Compound/Extract | In Vivo: Carrageenan-Induced Paw Edema (% Inhibition) | In Vitro: COX-2 Inhibition (IC50) | Mechanism of Action |
| Lagochilus spp. Extracts | Strong inhibitory effects observed, but quantitative data is not available. | Data not available. | Modulation of nitric oxide, prostaglandin E2, and inducible nitric oxide synthase. |
| Celecoxib | ED30 = 0.81 mg/kg.[1] At 10 mg/kg, 21.6% inhibition; at 25 mg/kg, 27.9% inhibition. | 40 nM.[2] | Selective COX-2 Inhibition. |
| Indomethacin | At 10 mg/kg, 64.0% inhibition; at 25 mg/kg, 86.1% inhibition. At 10 mg/kg, 46.87% (at 2h) and 65.71% (at 3h) inhibition.[3] | 24.6 µM (for human COX-2). | Non-selective COX-1/COX-2 Inhibition. |
| Diclofenac | At 10 mg/kg, comparable to 300 mg/kg of Crinum viviparum extract which showed 55% inhibition. | Data not available for direct comparison in the same units. | Preferential COX-2 Inhibition. |
Disclaimer: The data for Lagochilus spp. extracts is qualitative and derived from studies on crude plant extracts. A direct quantitative comparison with purified NSAIDs is therefore challenging and should be interpreted with caution. Further studies on isolated this compound are required for a precise benchmark.
Signaling Pathways in Inflammation
The inflammatory response is a complex biological process involving various signaling pathways. A key pathway is the conversion of arachidonic acid into pro-inflammatory mediators by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX enzymes.
Caption: The Arachidonic Acid Cascade via COX and LOX pathways.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.
Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly divided into a control group and one or more test groups.
-
Administration: The control group receives the vehicle (e.g., saline or a suspension agent), while the test groups receive the test compound (e.g., Lagochilus extract or NSAID) at various doses, typically via oral gavage or intraperitoneal injection.
-
Induction of Edema: One hour after administration of the test compound, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each test group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to specifically inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.
Methodology:
-
Enzyme and Substrate: Purified recombinant human or ovine COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX-2 enzyme in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration.
Conclusion
Extracts from Lagochilus species demonstrate notable anti-inflammatory properties in preclinical models, suggesting that the constituent compound this compound may be a promising candidate for further investigation. However, the absence of specific quantitative data for isolated this compound prevents a direct and conclusive comparison with established NSAIDs. The provided data for celecoxib, indomethacin, and diclofenac serves as a benchmark for the level of activity that a novel anti-inflammatory agent should aim to achieve. Future research should focus on isolating this compound and performing comprehensive in vivo and in vitro studies to elucidate its precise mechanism of action and quantify its anti-inflammatory potency. This will be essential to accurately assess its therapeutic potential relative to current standards of care.
References
- 1. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 2. Labdane diterpenoids as potential anti-inflammatory agents [ouci.dntb.gov.ua]
- 3. ANTI-INFLAMMATORY ACTIVITY OF THE METHANOLIC EXTRACT OF BUCHANANIA LANZAN LEAVES BY CARRAGEENAN-INDUCED RAT PAW OEDEMA METHOD Research Article | Semantic Scholar [semanticscholar.org]
Statistical Analysis of Lagochilin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lagochilin, a diterpenoid of significant interest, benchmarked against alternative compounds where data is available. The information is presented to facilitate objective evaluation and is supported by experimental data from various studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Lagochilus species, which are the primary source of this compound. These tables provide a comparative overview of its biological activities.
Table 1: Hemostatic Activity of Lagochilus Extracts
| Species | Assay | Effect | Reference |
| Lagochilus lanatonodus | Thrombin Time (TT) | Shortened | [1] |
| Activated Partial Thromboplastin Time (aPTT) | Shortened | [1] | |
| Prothrombin Time (PT) | Shortened | [1] | |
| Lagochilus diacanthophyllus | General Hemostatic Assays | Effective | [1] |
Table 2: Anti-inflammatory Activity of Lagochilus Extracts
| Species | Model | Key Findings | Reference |
| Lagochilus lanatonodus | Xylene-induced ear edema (mice) | Strong inhibitory effect | [1] |
| Carrageenan-induced paw edema (rats) | Strong inhibitory effect | [1] | |
| Modulated inflammatory markers (NO, PGE2, iNOS, MDA, SOD) | [1] | ||
| Lagochilus diacanthophyllus | Xylene-induced ear edema (mice) | Strong inhibitory effect | [1] |
| Carrageenan-induced paw edema (rats) | Strong inhibitory effect | [1] | |
| Modulated inflammatory markers (NO, PGE2, iNOS, MDA, SOD) | [1] |
Note: Specific concentrations of this compound and detailed quantitative values (e.g., percentage inhibition) were not consistently provided in the reviewed literature. The data presented is based on the effects of extracts from Lagochilus species, where this compound is a major constituent.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, providing a framework for reproducible research.
Hemostatic Activity Assays
Objective: To assess the effect of Lagochilus extracts on blood coagulation pathways.
Materials:
-
Lagochilus extract
-
Control vehicle (e.g., saline)
-
Fresh rat plasma
-
Thrombin, aPTT, and PT reagents
-
Coagulometer
Procedure:
-
Animal Model: Use male Wistar rats (200-250g).
-
Dosing: Administer high doses of Lagochilus lanatonodus extract intravenously.
-
Blood Collection: Collect blood samples via cardiac puncture at specified time points post-administration.
-
Plasma Preparation: Centrifuge blood samples to obtain platelet-poor plasma.
-
Coagulation Assays:
-
Thrombin Time (TT): Measure the time taken for a fibrin clot to form after adding thrombin to the plasma.
-
Activated Partial Thromboplastin Time (aPTT): Measure the time taken for a clot to form after adding a partial thromboplastin reagent and calcium chloride.
-
Prothrombin Time (PT): Measure the time taken for a clot to form after adding a thromboplastin reagent and calcium chloride.
-
-
Data Analysis: Compare the clotting times of the extract-treated group with the control group. A significant shortening of clotting time indicates pro-coagulant activity.
Anti-inflammatory Activity Assays
Objective: To evaluate the anti-inflammatory effects of Lagochilus extracts in vivo.
1. Xylene-Induced Ear Edema in Mice
Materials:
-
Lagochilus extract
-
Xylene
-
Standard anti-inflammatory drug (e.g., Dexamethasone)
-
Male Kunming mice (18-22g)
Procedure:
-
Grouping: Divide mice into control, standard, and extract-treated groups.
-
Treatment: Administer the vehicle, standard drug, or Lagochilus extract orally.
-
Induction of Edema: After a set period (e.g., 1 hour), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
Measurement: After a specific time (e.g., 15 minutes), sacrifice the mice and remove both ears. Use a punch to obtain circular sections from both ears and weigh them.
-
Data Analysis: Calculate the percentage inhibition of edema using the formula: [(Weight of right ear - Weight of left ear)control - (Weight of right ear - Weight of left ear)treated] / (Weight of right ear - Weight of left ear)control * 100.
2. Carrageenan-Induced Paw Edema in Rats
Materials:
-
Lagochilus extract
-
Carrageenan solution (1%)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Male Wistar rats (150-180g)
-
Plethysmometer
Procedure:
-
Grouping: Divide rats into control, standard, and extract-treated groups.
-
Treatment: Administer the vehicle, standard drug, or Lagochilus extract orally.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a fixed volume of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each time point and for the overall inflammatory response (Area Under the Curve).
Signaling Pathway Visualization
The anti-inflammatory effects of many diterpenoids are mediated through the inhibition of key signaling pathways. While the specific mechanism for this compound is not yet fully elucidated, a plausible pathway involves the modulation of the NF-κB signaling cascade, a central regulator of inflammation.
Caption: Hypothesized NF-κB signaling pathway modulation by this compound.
Experimental Workflow for Investigating NF-κB Modulation
The following diagram outlines a typical workflow to investigate the effect of this compound on the NF-κB signaling pathway in a cell-based assay.
Caption: Workflow for studying this compound's effect on NF-κB signaling.
References
The Safety Profile of Lagochilin: A Comparative Analysis with Existing Hemostatic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Lagochilin, a diterpenoid with known hemostatic properties, against established hemostatic agents. Due to the limited availability of preclinical and clinical safety data specifically for isolated this compound, this guide incorporates data from studies on Lagochilus plant extracts and related diterpenoid compounds, alongside a detailed review of the safety profiles of commonly used hemostatic drugs. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key safety assessments are provided.
Executive Summary
Hemorrhage remains a critical concern in surgical and trauma settings. While various hemostatic agents are available, the search for novel, effective, and safer alternatives continues. This compound, a natural compound extracted from plants of the Lagochilus genus, has demonstrated promising hemostatic activity.[1] However, a thorough evaluation of its safety profile is paramount for its potential clinical development. This guide aims to bridge the current knowledge gap by juxtaposing the available safety data for this compound and its derivatives with that of established hemostatic agents, including recombinant Factor VIIa (rFVIIa), fibrin sealants, tranexamic acid, and aminocaproic acid.
Comparative Safety Data
The following tables summarize the available quantitative safety data for this compound (derived from Lagochilus species extracts) and existing hemostatic agents. It is crucial to note that direct comparative studies are scarce, and the data for this compound is primarily from preclinical animal studies of extracts, not the isolated compound.
Table 1: Acute Toxicity Data
| Agent | Species | Route of Administration | LD50 (Median Lethal Dose) | Observed Adverse Effects at High Doses |
| This compound (from Lagochilus spp. extracts) | Mouse | Oral | > 5000 mg/kg[2] | No visible signs of toxicity reported at the highest dose.[2] |
| Tranexamic Acid | Mouse | Oral | 10,000 mg/kg | Seizures at high doses.[3] |
| Aminocaproic Acid | Rat | Oral | 12,000 mg/kg | Muscle weakness, necrosis of muscle fibers with prolonged administration.[4] |
| Recombinant Factor VIIa | N/A | N/A | Not established due to its nature as a biological agent. | Thromboembolic events are the primary concern.[5] |
| Fibrin Sealants | N/A | Topical | Not applicable (local use). | Risk of viral transmission (historically a concern, now minimized by manufacturing processes).[6] |
Table 2: Key Adverse Effects and Safety Concerns
| Agent | Common Adverse Effects | Serious Adverse Effects |
| This compound (from Lagochilus spp. extracts) | Data not available for isolated compound. Traditional use suggests sedative effects.[7] | Data not available. |
| Tranexamic Acid | Nausea, vomiting, diarrhea, dizziness, fatigue.[8] | Thromboembolic events (deep vein thrombosis, pulmonary embolism), seizures, visual disturbances (with prolonged use).[8] |
| Aminocaproic Acid | Nausea, abdominal cramps, diarrhea, muscle weakness, malaise.[9] | Myopathy, rhabdomyolysis, acute renal failure (with prolonged use), thrombosis.[4][9] |
| Recombinant Factor VIIa | Generally well-tolerated. | Thromboembolic events (arterial and venous), particularly in off-label use and in elderly patients.[5][10] |
| Fibrin Sealants | Local application site reactions. | Anaphylactic reactions (rare), potential for viral transmission (theoretically).[6] |
Experimental Protocols
Detailed methodologies for key safety assessment experiments are crucial for the interpretation and comparison of toxicological data.
Acute Oral Toxicity Study (as per OECD Guideline 423)
This protocol is designed to assess the acute toxic effects of a substance when administered orally at a high dose.
-
Test Animals: Healthy, young adult mice (e.g., Swiss albino) of a single sex (typically females, as they are often more sensitive).
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.
-
Dosing: A limit dose of 5000 mg/kg of the test substance (e.g., Lagochilus extract) is administered orally to a group of animals.
-
Observations: Animals are observed continuously for the first 30 minutes and 4 hours after dosing, then intermittently for 24 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Mortality, body weight changes, and any signs of toxicity are recorded.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Human cell lines (e.g., normal human fibroblasts) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow metabolically active cells to convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[11] The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Coagulation Assays
Standard coagulation assays are essential to evaluate the pro- and anticoagulant effects of a hemostatic agent.
-
Sample Collection: Blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Plasma Preparation: Platelet-poor plasma is prepared by centrifugation.
-
Prothrombin Time (PT): This test evaluates the extrinsic and common pathways of coagulation. Thromboplastin and calcium are added to the plasma, and the time to clot formation is measured.
-
Activated Partial Thromboplastin Time (aPTT): This test assesses the intrinsic and common pathways. An activator (e.g., silica) and phospholipid are added to the plasma, followed by calcium, and the clotting time is recorded.
-
Thrombin Time (TT): This assay measures the final step of coagulation (conversion of fibrinogen to fibrin). A standard amount of thrombin is added to the plasma, and the time to clot formation is measured.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the safety assessment of hemostatic agents.
Discussion and Conclusion
The available data suggests that extracts from Lagochilus species have a low acute oral toxicity profile in animal models.[2] However, the absence of comprehensive toxicological data on isolated this compound, particularly regarding sub-chronic and chronic exposure, cytotoxicity on various cell lines, and genotoxicity, represents a significant knowledge gap. The traditional use of Lagochilus for its sedative effects also warrants further investigation into its potential central nervous system effects.[7]
In contrast, the safety profiles of existing hemostatic agents are well-characterized, with known and sometimes serious adverse effects. The primary concern with systemic agents like rFVIIa and tranexamic acid is the risk of thromboembolic events.[5][8][10] The use of aminocaproic acid is associated with muscle and kidney toxicity with long-term use.[4] Fibrin sealants, being topically applied, have a more localized safety profile, with the main historical concern being the transmission of blood-borne pathogens, a risk that has been significantly mitigated through modern manufacturing processes.[6]
To establish a comprehensive safety profile for this compound, further preclinical studies are essential. These should include:
-
Sub-chronic and chronic toxicity studies in rodent and non-rodent species to assess long-term safety.
-
In vitro cytotoxicity studies on a panel of human cell lines to determine its potential for cellular damage.
-
Genotoxicity assays to evaluate its potential to cause genetic mutations.
-
Safety pharmacology studies to investigate its effects on major organ systems.
-
Direct comparative in vivo studies against existing hemostatic agents to assess both efficacy and safety in relevant animal models of bleeding.
References
- 1. drugs.com [drugs.com]
- 2. What are the side effects of Aminocaproic Acid? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. drugs.com [drugs.com]
- 5. Safety profile of recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Safety of recombinant activated factor VII in randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Personal protective equipment for handling Lagochilin
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Lagochilin, a diterpenoid derived from plants of the Lagochilus genus. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Risk Assessment and Biological Activity
Known Biological Activities of Lagochilus Species and Constituents:
| Biological Activity | Source/Compound | Reference |
| Hemostatic (blood-stopping) | Lagochilus preparations, Diterpenoids | [2][3] |
| Sedative and Psychoactive | Lagochilus inebrians infusions | [1][3] |
| Anti-inflammatory | Crude extracts and isolated compounds | [1][3] |
| Antibacterial | Crude extracts and isolated compounds | [1][3] |
| Cytotoxic | Crude extracts and isolated compounds | [1][3] |
| Antispasmodic | Crude extracts and isolated compounds | [1][3] |
| Hypotensive | Crude extracts and isolated compounds | [1][3] |
| Anti-allergic | Lagochilus preparations | [2] |
Personal Protective Equipment (PPE)
Given the bioactive nature of this compound and the lack of specific toxicity data, a cautious approach to personal protection is warranted. The following PPE is mandatory when handling this compound in solid (powder) or solution form. This guidance is based on best practices for handling potent chemical compounds and pesticides[5][6][7][8].
Recommended Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised when handling concentrated forms. Ensure gloves are regularly inspected for tears or punctures. |
| Body | Laboratory coat or disposable coveralls | A fully buttoned lab coat is the minimum requirement. For larger quantities or procedures with a high risk of aerosolization, disposable coveralls (e.g., Tyvek®) are recommended. |
| Eyes | Safety goggles or a face shield | Safety glasses with side shields offer minimum protection. Chemical splash goggles are required when handling solutions. A full-face shield should be used in conjunction with goggles when there is a significant splash hazard. |
| Respiratory | Respirator | For handling the powdered form, a half-face or full-face respirator with a P100 (or N100) particulate filter is required to prevent inhalation. If working with volatile solutions, an organic vapor cartridge should be added. |
| Feet | Closed-toe shoes | Leather or chemical-resistant shoes are required. Do not wear canvas shoes or sandals in the laboratory. |
Experimental Protocol: Safe Handling of this compound Powder
The following is a step-by-step procedure for the safe handling of this compound powder, for example, when preparing a stock solution.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Conduct all handling of this compound powder within a certified chemical fume hood or a powder containment hood.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortex mixer) and place them in the hood before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the containment hood.
-
Carefully transfer the desired amount of this compound powder from the storage container to the weigh boat using a clean spatula.
-
Avoid any sudden movements that could generate dust.
-
Close the primary this compound container immediately after dispensing.
-
-
Solubilization:
-
Carefully add the powder to the vessel containing the solvent.
-
Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.
-
Cap the vessel securely.
-
Mix the solution using a vortex mixer or sonicator until the this compound is fully dissolved.
-
-
Cleanup:
-
Wipe down the balance and all surfaces within the fume hood with a damp paper towel to remove any residual powder.
-
Decontaminate all reusable equipment (spatulas, etc.) by rinsing with an appropriate solvent.
-
Dispose of all contaminated disposable items (weigh boats, paper towels, gloves) in the designated hazardous waste container.
-
-
Post-Handling:
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat/coveralls, and finally respirator).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
This includes contaminated gloves, weigh boats, paper towels, and any unused this compound powder.
-
Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container. The label should read "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
This includes unused solutions of this compound and solvent rinses from cleaning equipment.
-
Collect all liquid waste in a sealed, compatible, and clearly labeled hazardous waste container. The label should specify the solvents used and "this compound."
-
-
Disposal Method:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any this compound-containing solutions down the drain or dispose of solid waste in the regular trash. Incineration by a licensed hazardous waste disposal company is the preferred method for organic compounds[9].
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. zienjournals.com [zienjournals.com]
- 3. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. m.youtube.com [m.youtube.com]
- 8. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
